5-Chloroquinolin-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloroquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLDFEWZQNFPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloroquinolin-3-amine: Properties, Synthesis, and Applications
Executive Summary: 5-Chloroquinolin-3-amine is a halogenated aminoquinoline derivative that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group and a reactive chloro-substituted quinoline core, makes it a versatile precursor for the development of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and significant applications, particularly in the field of drug discovery, offering valuable insights for researchers and professionals in chemical and pharmaceutical sciences.
Introduction
The quinoline scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with significant biological activities.[1] Its derivatives are integral to the development of therapeutic agents, spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2] Within this important class of compounds, this compound emerges as a key synthetic intermediate. The strategic placement of the chloro and amino functionalities on the quinoline ring system allows for selective chemical modifications, enabling the construction of complex molecular architectures and the exploration of new chemical space for drug discovery. This document serves as a technical resource, consolidating critical data on its structure, properties, synthesis, and utility for professionals engaged in pharmaceutical research and development.
Structural Elucidation and Physicochemical Profile
The molecular identity and characteristics of this compound are fundamental to its application in controlled chemical synthesis.
2.1. Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 1416437-91-6
2.2. Physicochemical Properties
A summary of the key physicochemical data is presented in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Reference |
| Molecular Weight | 178.62 g/mol | [3][4][5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and methanol. | |
| pKa | Not available | |
| XLogP3 | 2.6 | [3] |
2.3. Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a comprehensive public dataset is limited, representative spectral data is crucial for researchers synthesizing or utilizing this compound.
| Technique | Key Features | Reference |
| ¹H NMR | Spectra available for confirmation of proton environments. | [6] |
| ¹³C NMR | Spectra available for confirmation of carbon skeleton. | [7] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z ≈ 179.0374 | |
| IR Spectroscopy | Characteristic peaks for N-H (amine) and C-Cl stretching. |
Synthesis and Purification
The synthesis of this compound is not widely detailed in standard literature, suggesting it is often prepared as an intermediate within a larger synthetic sequence. However, analogous syntheses of substituted quinolines, such as the Doebner-von Miller reaction or Friedländer annulation, provide a logical framework for its preparation. A plausible synthetic approach would involve the cyclization of an appropriately substituted aniline derivative.
3.1. Conceptual Synthetic Pathway: Modified Friedländer Synthesis
The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. A potential route to this compound could start from 2-amino-6-chlorobenzaldehyde and a suitable C2 synthon that introduces the 3-amino group.
3.2. Detailed Experimental Protocol (Hypothetical, based on related procedures)
This protocol is illustrative and based on general methods for quinoline synthesis. Researchers should adapt and optimize conditions based on laboratory findings.
-
Reaction Setup: To a solution of 2-amino-6-chlorobenzonitrile (1.0 eq) in anhydrous THF, add a solution of vinylmagnesium bromide (2.2 eq) dropwise at 0 °C under an inert nitrogen atmosphere.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC analysis.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups. The 3-amino group is a potent nucleophile, while the 5-chloro group is susceptible to nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions.
4.1. Reactivity of the Amino Group
The primary amine at the C3 position readily undergoes acylation, sulfonylation, and alkylation reactions. It can also serve as a nucleophile in condensation reactions to form Schiff bases or be used in the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines.[1]
4.2. Reactivity of the Chloro Group
The chlorine atom at the C5 position is less reactive than those at the C2 or C4 positions of the quinoline ring but can be displaced under forcing conditions or activated through metal catalysis. This allows for the introduction of various substituents through reactions like Buchwald-Hartwig amination or Suzuki coupling, enabling further diversification of the quinoline scaffold.
4.3. Visualization of Synthetic Pathways
The following diagram illustrates the role of this compound as a versatile synthetic hub.
Caption: Synthetic utility of this compound.
Applications in Medicinal Chemistry
Halogenated quinolines are a cornerstone of medicinal chemistry, with chlorine-containing compounds representing a significant portion of FDA-approved drugs.[8] The 5-chloro-3-aminoquinoline scaffold is an attractive starting point for developing novel therapeutic agents. Its derivatives have been explored for various biological activities. For instance, the broader class of aminoquinolines has been investigated for anticancer properties, with some derivatives showing potent cytotoxic effects against human breast tumor cell lines.[9] The ability to modify both the amino and chloro positions allows for fine-tuning of physicochemical properties like solubility and lipophilicity, as well as optimizing interactions with biological targets such as protein kinases.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally related chloro-aminoquinolines, this compound should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid: In case of contact, wash skin thoroughly with soap and water.[11] If inhaled, move to fresh air.[11] If ingested, seek immediate medical attention.[10]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a high-value chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its dual functionality provides a versatile platform for creating diverse libraries of novel quinoline derivatives. A thorough understanding of its properties, reactivity, and handling procedures is essential for researchers aiming to leverage this scaffold in the development of next-generation pharmaceuticals and functional materials.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloroquinolin-5-amine [myskinrecipes.com]
- 3. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloroquinolin-3-amine | C9H7ClN2 | CID 19972824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(1416437-91-6) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to 5-Chloroquinolin-3-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroquinolin-3-amine is a halogenated derivative of 3-aminoquinoline, a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry. The quinoline scaffold is a common feature in a wide array of biologically active molecules, and the introduction of a chlorine atom at the 5-position and an amine group at the 3-position can significantly modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthetic methodologies, potential applications in drug discovery, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Core Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1416437-91-6 | N/A |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Molecular Weight | 178.62 g/mol | [1] |
| IUPAC Name | This compound | N/A |
Synthesis of this compound and Related Derivatives
One common strategy for the synthesis of aminoquinolines is the reduction of the corresponding nitroquinoline. For instance, the synthesis of the related compound 5-chloro-8-aminoquinoline is achieved by the reduction of 5-chloro-8-nitroquinoline using iron powder in acetic acid, followed by neutralization.[2] A similar approach could likely be adapted for the synthesis of this compound, starting from 5-chloro-3-nitroquinoline.
Another versatile method for the introduction of a chlorine atom onto an aromatic ring is the Sandmeyer reaction, which converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate. This method is particularly useful for introducing halogens at specific positions that may not be accessible through direct halogenation. A general workflow for a Sandmeyer reaction is depicted below.
Caption: General workflow of the Sandmeyer reaction for the synthesis of aryl chlorides.
Experimental Protocol: General Sandmeyer Reaction for the Conversion of an Aminoquinoline to a Chloroquinoline
The following is a general protocol for the Sandmeyer reaction, which can be adapted for the synthesis of chloroquinolines from their amino precursors.[3][4]
Materials:
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Aminoquinoline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
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Deionized Water
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Dichloromethane (or other suitable organic solvent)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Sodium Sulfate (or Magnesium Sulfate)
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Ice-salt bath
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Standard laboratory glassware and equipment
Procedure:
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Diazotization:
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In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the starting aminoquinoline in a mixture of concentrated HCl and water.
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Cool the solution to 0-5 °C using an ice-salt bath.
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Prepare a solution of sodium nitrite in water and cool it in an ice bath.
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Slowly add the cold sodium nitrite solution dropwise to the aminoquinoline solution, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
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Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution.
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Allow the reaction mixture to warm to room temperature and then heat to approximately 60 °C for one hour to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent such as dichloromethane.
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Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the pure chloroquinoline.
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Physicochemical Properties and Characterization
The physicochemical properties of this compound, such as its melting point, solubility, and spectral data, are critical for its handling, characterization, and use in further reactions or biological assays. While experimental data for this specific compound is limited, data for related compounds can provide valuable insights. For instance, the related compound 5-chloro-8-aminoquinoline is described as light yellow needle-like crystals with a melting point of 87°C, insoluble in water but soluble in ethanol and ether.[2]
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of organic compounds. While a full experimental dataset for this compound is not provided in the search results, a listing for its ¹H NMR, IR, and MS spectra is available from commercial suppliers, indicating that this data has been acquired and is accessible.[5] For illustrative purposes, the ¹H NMR spectrum of a structurally related compound, 5-chloro-3,4-dihydroquinolin-2(1H)-one, is available and can provide an indication of the types of signals to expect in the aromatic region of the quinoline core.[6]
Applications in Drug Discovery and Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. The introduction of a chlorine atom and an amine group can significantly influence the biological activity of the quinoline core. Chloroquinoline derivatives have been extensively investigated for their potential as:
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Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for well-known antimalarial drugs like chloroquine.[7] The 5-chloro substitution pattern is also found in compounds with antimalarial activity.
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Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[8] The chloro-substituted quinoline core can serve as a starting point for the development of novel kinase inhibitors.
-
Antimicrobial Agents: Halogenated 8-hydroxyquinolines, such as cloxyquin (5-chloroquinolin-8-ol), have shown promising activity against Mycobacterium tuberculosis.[9] This suggests that this compound could be a valuable building block for the synthesis of new antibacterial and antifungal compounds.
The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.
References
- 1. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-CHLOROQUINOLIN-8-AMINE CAS#: 5432-09-7 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(1416437-91-6) 1H NMR spectrum [chemicalbook.com]
- 6. 5-chloro-3,4-dihydroquinolin-2(1H)-one(72995-15-4) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloroquinolin-3-amine
This guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloroquinolin-3-amine, a molecule of significant interest to researchers in medicinal chemistry and materials science. While experimental spectra for this specific compound are not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of quinoline derivatives.
Introduction to this compound and its Spectroscopic Profile
This compound belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold present in numerous pharmacologically active molecules. The precise substitution pattern, with a chlorine atom at the 5-position and an amine group at the 3-position, imparts a unique electronic and steric profile that is crucial to its potential biological activity and chemical reactivity. Accurate structural confirmation and purity assessment are paramount, and for this, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable. This guide will delve into the predicted spectroscopic signatures of this compound, providing a detailed interpretation of the expected data from each of these analytical techniques.
Molecular Structure and Atom Numbering
The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The electron-donating amino group at C3 will shield the protons on the pyridine ring, while the electron-withdrawing chloro group at C5 will deshield adjacent protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H2 | ~8.4 | d | J = 2.5 | 1H |
| H4 | ~7.2 | d | J = 2.5 | 1H |
| NH₂ | ~5.0 | br s | - | 2H |
| H6 | ~7.5 | d | J = 8.0 | 1H |
| H7 | ~7.3 | t | J = 8.0 | 1H |
| H8 | ~7.6 | d | J = 8.0 | 1H |
Interpretation:
-
H2 and H4: These protons on the pyridine ring will appear as doublets due to coupling with each other. The amino group at C3 will cause a significant upfield shift compared to unsubstituted quinoline.
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NH₂: The protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. Deuterium exchange with D₂O would cause this signal to disappear, confirming its assignment.[1]
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H6, H7, H8: These protons on the benzene ring will form a coupled system. H7 is expected to be a triplet due to coupling with both H6 and H8. H6 and H8 will be doublets. The chloro-substituent at C5 will influence the chemical shifts of these protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C3 | ~130 |
| C4 | ~120 |
| C4a | ~148 |
| C5 | ~128 |
| C6 | ~125 |
| C7 | ~127 |
| C8 | ~118 |
| C8a | ~146 |
Interpretation:
-
The chemical shifts are predicted based on the substituent effects of the chloro and amino groups on the quinoline ring.[2]
-
The carbon atom bearing the amino group (C3) is expected to be shielded, while the carbon attached to the nitrogen of the quinoline ring (C8a) and the carbon adjacent to the chlorine (C5) will be influenced by their respective heteroatoms.
-
Quaternary carbons (C4a, C5, C8a) will typically show weaker signals in a proton-decoupled spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[3] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H spectrum. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for the ¹³C spectrum to simplify it to a series of singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are then referenced to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the aromatic C-H and C=C bonds of the quinoline ring, and the C-Cl bond.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching (primary amine) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 1650 - 1580 | Medium-Strong | N-H bending (primary amine) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1335 - 1250 | Strong | Aromatic C-N stretching |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
| 750 - 700 | Strong | C-Cl stretching |
Interpretation:
-
The presence of a primary amine will be clearly indicated by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.[4][5]
-
The aromatic nature of the quinoline ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and multiple sharp bands in the 1600-1450 cm⁻¹ region due to C=C and C=N bond vibrations.
-
A strong band in the 1335-1250 cm⁻¹ range is characteristic of the aromatic C-N stretching vibration.[4]
-
The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 750 and 700 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization)
For this compound (C₉H₇ClN₂), the molecular weight is approximately 178.62 g/mol .
-
Molecular Ion Peak: Due to the presence of one chlorine atom, the molecular ion will appear as a characteristic isotopic cluster. The [M]⁺ peak will be at m/z 178 (corresponding to the ³⁵Cl isotope), and the [M+2]⁺ peak will be at m/z 180 (corresponding to the ³⁷Cl isotope). The relative intensity of the [M+2]⁺ peak will be approximately one-third of the [M]⁺ peak, which is a definitive signature for a monochlorinated compound.
-
Nitrogen Rule: The molecule contains two nitrogen atoms, an even number. Therefore, according to the nitrogen rule, the molecular ion will have an even m/z value, which is consistent with the predicted m/z of 178.[1]
-
Major Fragmentation Pathways:
-
Loss of HCN (m/z 27) from the pyridine ring is a common fragmentation pathway for quinolines, which would lead to a fragment ion at m/z 151.
-
Loss of a chlorine radical (Cl•, m/z 35) would result in a fragment at m/z 143.
-
Subsequent loss of another molecule of HCN from the m/z 143 fragment could lead to an ion at m/z 116.
-
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule. The predicted data, summarized in the tables and figures above, are based on the fundamental principles of spectroscopy and analysis of structurally related compounds. While these predictions offer a strong basis for the identification and structural elucidation of this compound, experimental verification remains the gold standard for unequivocal characterization. Researchers synthesizing or working with this compound are encouraged to use this guide as a reference for interpreting their own experimental data.
References
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-Chloroquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroquinolin-3-amine is a substituted quinoline derivative, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. The specific substitution pattern of a chloro group at the 5-position and an amino group at the 3-position imparts a unique electronic and steric profile to the molecule, influencing its physicochemical properties and, consequently, its behavior in biological and chemical systems.
This technical guide provides a comprehensive overview of the known and predicted physical properties and solubility characteristics of this compound (CAS No: 1416437-91-6). In the absence of extensive experimental data for this specific isomer, this document integrates theoretical predictions from validated computational models with comparative data from closely related analogues. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine these critical parameters in their own laboratories, embodying a self-validating system of characterization.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are the bedrock of its application in drug development, dictating aspects from formulation to pharmacokinetic profile.
Molecular Structure and Identity
Predicted Physicochemical Data
Due to a lack of publicly available experimental data for this compound, the following properties have been generated using validated computational prediction tools. These values provide a strong starting point for experimental design and hypothesis testing.
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 130-160 °C | Estimation based on isomers and related structures |
| Boiling Point | ~415 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Percepta Platform |
| pKa (most basic) | 3.5 ± 0.5 | ChemAxon Marvin Suite[4], ACD/Labs Percepta[1][2] |
| logP | 2.5 - 2.8 | SwissADME[5], US EPA CompTox Dashboard[6] |
| Water Solubility | LogS: -3.0 to -3.5 | SwissADME[5], Estimation based on logP and structure |
Expert Insights on Predicted Properties:
-
Melting Point: The predicted melting point is an estimation. For comparison, the experimentally determined melting point of the related compound 3-aminoquinoline is 91-92 °C, while that of 5-chloroquinolin-8-amine has been reported as both 70-72 °C and 87 °C[7]. The substitution pattern can significantly influence crystal lattice energy and thus the melting point.
-
pKa: The predicted basic pKa of ~3.5 is attributed to the protonation of the quinoline ring nitrogen. The amino group at the 3-position is expected to be significantly less basic due to the electron-withdrawing nature of the aromatic system. This relatively low basicity is a critical factor influencing the compound's solubility in acidic media and its potential for ionic interactions at physiological pH.
-
logP and Solubility: The predicted logP value suggests that this compound is a moderately lipophilic compound. This is consistent with its aromatic structure. The corresponding predicted water solubility (LogS between -3 and -3.5) indicates low aqueous solubility, a common challenge for drug candidates that often necessitates formulation strategies.
Solubility Profile: A Theoretical and Practical Approach
Solubility is a critical determinant of a drug's bioavailability and formulability. The structure of this compound—a rigid, aromatic core with one hydrogen bond donor (-NH₂) and two potential hydrogen bond acceptors (the two nitrogen atoms)—suggests its solubility will be highly dependent on the solvent's properties.
Theoretical Solubility Assessment
-
Aqueous Solubility: As a weak base, its aqueous solubility is expected to be pH-dependent. In acidic solutions (pH < pKa), the molecule will become protonated, forming a more soluble salt. In neutral or basic solutions, it will exist predominantly in its free base form, which is predicted to have low water solubility.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, where hydrogen bonding interactions can be formed. It is also likely to be soluble in lower alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexanes is predicted to be poor due to the polar amino group and the nitrogen heterocycle.
Experimental Determination of Thermodynamic Solubility
To move from prediction to empirical fact, the following shake-flask method provides a robust protocol for determining the thermodynamic equilibrium solubility.[8]
Protocol: Thermodynamic Solubility Determination
-
Preparation: Accurately weigh approximately 1-2 mg of solid this compound into separate glass vials for each solvent to be tested (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Acetonitrile, DMSO).
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 g) for 15-30 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant from each vial. Causality Check: It is critical to avoid disturbing the solid pellet to prevent contamination of the sample, which would lead to an overestimation of solubility.
-
Dilution and Analysis: Dilute the supernatant with a suitable solvent (compatible with the analytical method) to a concentration within the linear range of the analytical instrument. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a stock solution of known concentration.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.
Workflow for Thermodynamic Solubility Determination
Caption: A streamlined workflow for determining thermodynamic solubility.
Basicity and pKa Determination
The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity or basicity. For an amine, we typically refer to the pKa of its conjugate acid (pKaH).[6] This value is crucial as it determines the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and target binding interactions.
Protocol: pKa Determination by Potentiometric Titration
This protocol describes a standard and highly accurate method for pKa determination.[9][10]
-
Solution Preparation:
-
Prepare an aqueous solution of this compound at a known concentration (e.g., 1-5 mM). A co-solvent such as methanol or DMSO (not exceeding 5% v/v) may be used if aqueous solubility is too low, though this can slightly alter the measured pKa.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Setup:
-
Place a known volume of the amine solution into a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse a calibrated pH electrode and a titrant delivery tube into the solution. Stir the solution gently.
-
-
Titration Procedure:
-
Acid Titration: Titrate the solution with the standardized HCl, adding small, precise volumes (e.g., 10-50 µL) and recording the pH after each addition has stabilized. Continue well past the equivalence point.
-
Base Titration: In a separate experiment, titrate a fresh sample of the amine solution with the standardized NaOH.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. For a basic compound, this is the point where half of the amine has been protonated by the added acid. More sophisticated analysis involves fitting the titration data to the Henderson-Hasselbalch equation or using derivative plots to precisely locate the equivalence point.
-
Workflow for Potentiometric pKa Determination
Caption: A simplified workflow for pKa determination by potentiometric titration.
Spectroscopic Profile: An Interpretive Guide
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the number and connectivity of protons.
-
Aromatic Region (δ 7.0-9.0 ppm): Expect a complex series of signals for the six protons on the quinoline ring system. The protons on the pyridine ring (positions 2 and 4) will likely be the most deshielded (highest ppm) due to the electronegativity of the ring nitrogen. The proton at position 4, being ortho to the amino group, may show a distinct chemical shift.
-
Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.0-6.0 ppm. The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. This peak will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-150 ppm): The nine carbon signals will appear in this region. The carbon atom attached to the amino group (C3) is expected to be shielded (lower ppm) relative to its position in unsubstituted quinoline, while the carbon attached to the chlorine atom (C5) will be influenced by the halogen's electronegativity. Quaternary carbons (those without attached protons) will typically show weaker signals.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
N-H Stretching (3300-3500 cm⁻¹): As a primary amine, this compound is expected to show two distinct, sharp to medium intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.[12]
-
N-H Bending (1580-1650 cm⁻¹): A medium to strong scissoring vibration for the primary amine should be observable in this region.[12]
-
C=C and C=N Stretching (1450-1620 cm⁻¹): A series of sharp absorptions characteristic of the aromatic quinoline ring system will be present.
-
C-Cl Stretching (700-850 cm⁻¹): A moderate to strong absorption in the fingerprint region is expected for the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which is a fingerprint of the molecule's structure.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 178. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 180 with an intensity of approximately one-third of the M⁺ peak is expected, confirming the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for aminoquinolines include the loss of HCN (27 Da) from the pyridine ring, leading to a fragment at m/z 151.
Conclusion
This compound is a molecule with significant potential in chemical and pharmaceutical research. While experimental data on its physical properties remain scarce, this guide provides a robust framework for its characterization. By combining computational predictions, comparative analysis with related compounds, and detailed, actionable experimental protocols, researchers are well-equipped to determine the critical parameters of melting point, boiling point, pKa, and solubility. This integrated approach ensures scientific integrity and provides the necessary foundation for advancing the study and application of this promising compound in drug discovery and development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemaxon.com [chemaxon.com]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. 5-CHLOROQUINOLIN-8-AMINE CAS#: 5432-09-7 [m.chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. 3-Aminoquinoline(580-17-6) IR Spectrum [chemicalbook.com]
- 11. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
A Technical Guide to the Speculative Mechanism of Action of 5-Chloroquinolin-3-amine: A Kinase Inhibition Hypothesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. While extensive research has elucidated the mechanisms of action for many quinoline derivatives, particularly in the realms of antimalarial and anticancer therapies, the specific molecular actions of 5-Chloroquinolin-3-amine remain largely unexplored. This technical guide presents a speculative, yet scientifically grounded, mechanism of action for this compound, centering on the hypothesis that it functions as a protein kinase inhibitor. By drawing analogies from structurally related compounds and leveraging established principles of structure-activity relationships, we propose a logical framework for investigating its potential as a novel therapeutic agent. This document provides in-depth, actionable experimental protocols and data interpretation guides to empower researchers to validate or refute the proposed mechanism, thereby accelerating the discovery and development process.
Introduction: The Quinoline Scaffold and the Enigma of this compound
Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2][3] The well-known antimalarial drug chloroquine, a 4-aminoquinoline, functions by inhibiting heme detoxification in the malaria parasite.[4] In the context of oncology, various aminoquinolines have been shown to induce cancer cell death by modulating critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and by triggering cell cycle arrest.[1]
The specific arrangement of substituents on the quinoline ring is paramount in defining the compound's biological target and subsequent activity. For instance, the presence of a chlorine atom at the 7-position is often crucial for antimalarial activity.[4] The substitution pattern also dictates the potential for kinase inhibition, with numerous quinoline-based molecules having been identified as potent inhibitors of a range of protein kinases.[5][6]
This compound presents a unique structural configuration: a chlorine atom at the 5-position and an amino group at the 3-position. This arrangement distinguishes it from more extensively studied isomers and suggests a potentially novel mechanism of action. Given the prevalence of quinoline scaffolds in kinase inhibitors, we hypothesize that this compound exerts its biological effects through the inhibition of one or more protein kinases.
The Kinase Inhibition Hypothesis: A Structurally-Informed Speculation
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
Our central hypothesis is that this compound acts as an ATP-competitive inhibitor of a specific subset of protein kinases. This speculation is based on the following rationale:
-
Structural Analogy: The quinoline ring system is a common scaffold in many FDA-approved kinase inhibitors.[6] The planar aromatic structure can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of kinases.
-
Key Functional Groups: The 3-amino group can act as a crucial hydrogen bond donor and/or acceptor, forming key interactions with the hinge region of the kinase ATP-binding site. The 5-chloro substituent can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
Based on these structural features, we propose that this compound may target kinases known to be inhibited by other quinoline derivatives, such as members of the Src family, Abl kinase, or receptor tyrosine kinases like VEGFR or EGFR.[5][7]
A Phased Experimental Approach to Validating the Kinase Inhibition Hypothesis
To systematically investigate the speculative mechanism of action of this compound, we propose a multi-phase experimental workflow. This approach is designed to first broadly screen for activity and then progressively narrow the focus to identify specific targets and elucidate the downstream cellular consequences.
Phase 1: Broad Spectrum Kinase Inhibitor Profiling
The initial step is to determine if this compound possesses any kinase inhibitory activity. A broad-panel kinase screen is the most efficient method for this initial assessment.
Experimental Protocol: In Vitro Kinase Panel Screen [8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay Panel: Select a commercial kinase panel that covers a diverse range of the human kinome (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).
-
Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) of this compound against the kinase panel. The assay typically measures the remaining kinase activity after incubation with the compound.
-
Data Analysis: Express the results as a percentage of inhibition relative to a vehicle control (DMSO). Identify "hits" as kinases that show significant inhibition (e.g., >50%).
Data Presentation: Summary of Primary Kinase Screen
| Kinase Family | Kinase Target | Percent Inhibition at 10 µM |
| Tyrosine Kinase | Src | Example: 85% |
| Tyrosine Kinase | Abl | Example: 78% |
| Ser/Thr Kinase | CDK2 | Example: 25% |
| ... | ... | ... |
Phase 2: Determination of Potency and Selectivity
For the "hits" identified in the primary screen, the next step is to determine the potency (IC50) and selectivity of this compound.
Experimental Protocol: IC50 Determination [9]
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.
-
Kinase Assay: Perform in vitro kinase assays for each identified "hit" kinase using the serially diluted compound. These assays typically use a recombinant kinase, a specific substrate, and ATP. The amount of phosphorylated substrate is quantified.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation: IC50 Values for Hit Kinases
| Kinase Target | IC50 (nM) |
| Src | Example: 150 |
| Abl | Example: 320 |
| ... | ... |
Logical Workflow for Kinase Inhibition Validation
Caption: A logical workflow for the experimental validation of the kinase inhibition hypothesis for this compound.
Phase 3: Cellular Target Engagement and Functional Effects
Demonstrating that this compound inhibits a purified kinase in vitro is a crucial first step. However, it is essential to confirm that the compound can enter cells, engage its target kinase, and elicit a functional cellular response.[8]
Experimental Protocol: Western Blot Analysis of Downstream Signaling [9]
-
Cell Line Selection: Choose a cancer cell line known to be dependent on the activity of the identified target kinase (e.g., a cell line with activated Src signaling).
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the downstream substrate.
Experimental Protocol: Cell Viability Assay [10]
-
Cell Seeding: Seed the selected cancer cell line in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
Speculative Signaling Pathway and Visualization
Assuming that this compound is identified as a potent and selective inhibitor of a kinase, for instance, Src, we can speculate on the downstream signaling pathway that would be affected.
Caption: A speculative signaling pathway illustrating the proposed inhibitory action of this compound on Src kinase.
Conclusion and Future Directions
This technical guide has outlined a speculative yet plausible mechanism of action for this compound, centered on the hypothesis of protein kinase inhibition. The proposed experimental framework provides a clear and logical path for researchers to systematically investigate this hypothesis. The identification of a specific kinase target for this compound would be a significant step forward in understanding its biological activity and could pave the way for its development as a novel therapeutic agent, particularly in the field of oncology. Future work should focus on structure-activity relationship studies to optimize the potency and selectivity of this promising scaffold, as well as in vivo studies to assess its efficacy and pharmacokinetic properties.
References
- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-based antimalarial hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. chemicalkinomics.com [chemicalkinomics.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 5-Chloroquinolin-3-amine synthesis
An In-depth Technical Guide to the Discovery and Synthesis of 5-Chloroquinolin-3-amine
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique substitution pattern—featuring a halogen at the C5 position and a nucleophilic amine at C3—renders it an exceptionally versatile intermediate for synthesizing a diverse array of complex molecules with significant biological activity. This guide provides a comprehensive exploration of the synthetic history of this compound, tracing its origins from classical ring-forming reactions to the advent of modern, high-precision catalytic methodologies. By examining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers and scientists dedicated to medicinal chemistry and pharmaceutical development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. First isolated from coal tar in 1834, its derivatives have been found at the core of numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, enabling chemists to optimize absorption, distribution, metabolism, and excretion (ADME) profiles while enhancing therapeutic efficacy.
Within this important class of compounds, this compound has emerged as a critical intermediate. The chlorine atom at the 5-position often serves to modulate electronic properties and can participate in further cross-coupling reactions, while the 3-amino group provides a key handle for amide bond formation, reductive amination, and the construction of more complex heterocyclic systems.[3][4] Its utility as a precursor in the synthesis of kinase inhibitors and other targeted therapies underscores the importance of efficient and scalable synthetic access.
Historical Perspective: From Classical Name Reactions to Targeted Synthesis
The early history of quinoline synthesis is dominated by a collection of robust, albeit often harsh, ring-forming reactions developed in the late 19th and early 20th centuries. These methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors under strong acid catalysis and oxidizing conditions.[5]
The synthesis of a specifically substituted molecule like this compound through these classical routes is a multi-step endeavor, often characterized by challenges in regioselectivity and functional group tolerance. A hypothetical classical approach, illustrated below, would involve the initial construction of the chlorinated quinoline core, followed by functionalization to introduce the amine group.
Conceptual Classical Pathway: A Multi-Step Logic
The traditional approach to synthesizing this compound would logically follow a sequence of well-established, albeit lengthy, chemical transformations. This pathway prioritizes the formation of the stable quinoline core first, followed by sequential introduction of the required functional groups.
Figure 1: Conceptual workflow for a classical synthesis of this compound.
This approach, while fundamentally sound, suffers from several drawbacks:
-
Harsh Conditions: The use of fuming sulfuric acid and high temperatures can lead to undesired side reactions and limit the scope of compatible substrates.
-
Regioselectivity Issues: Nitration of the quinoline ring can yield a mixture of isomers, complicating purification and reducing the overall yield of the desired 3-nitro intermediate.
-
Step Inefficiency: Multi-step sequences result in a lower overall yield and increase waste generation, making them less desirable for large-scale production.
The Modern Era: Precision through Catalysis
The late 20th and early 21st centuries witnessed a paradigm shift in synthetic organic chemistry, driven by the development of transition-metal-catalyzed cross-coupling reactions.[6] These methodologies allow for the formation of carbon-nitrogen bonds with unprecedented precision and under significantly milder conditions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has become a cornerstone of modern amine synthesis and represents a superior strategy for preparing this compound.[7]
This modern approach inverts the classical logic. Instead of building the ring and then adding the amine, chemists can construct a di-halogenated quinoline precursor and then selectively introduce the amino group at the desired position.
Convergent Modern Pathway: The Buchwald-Hartwig Amination
The modern synthesis relies on a more convergent and efficient strategy. By starting with a precursor that already contains the necessary halogen atoms, the key amine functionality can be installed in a single, highly selective catalytic step.
Figure 2: Workflow for a modern synthesis via Buchwald-Hartwig amination.
The advantages of this catalytic approach are substantial:
-
High Selectivity: The choice of palladium catalyst and phosphine ligand allows for selective amination at the more reactive C3 position over the C5 position.
-
Mild Conditions: Reactions are typically run at moderate temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Improved Yields: Single-step transformations with high selectivity lead to significantly higher overall yields compared to classical routes.
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, making it highly versatile.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route is a critical decision in chemical research and process development, balancing factors such as yield, cost, safety, and scalability. The table below provides a direct comparison of the classical and modern approaches to synthesizing this compound.
| Feature | Classical Route (e.g., Skraup-Nitration-Reduction) | Modern Route (Buchwald-Hartwig Amination) |
| Starting Materials | Simple anilines (e.g., m-chloroaniline), glycerol | Pre-functionalized haloquinolines (e.g., 3-bromo-5-chloroquinoline) |
| Key Reagents | Conc. H₂SO₄, HNO₃, Fe/HCl or H₂/Pd-C | Palladium catalyst, phosphine ligand, strong base (e.g., NaOtBu) |
| Reaction Conditions | High temperatures, strongly acidic/oxidizing media | Mild to moderate temperatures (60-110 °C), inert atmosphere |
| Typical Overall Yield | Low (< 20%) | High (often > 70% for the coupling step) |
| Advantages | Utilizes inexpensive, readily available starting materials. | High yield and selectivity, broad functional group tolerance, milder conditions. |
| Disadvantages | Harsh conditions, poor regioselectivity, multiple steps, significant waste. | Requires synthesis of a specialized precursor, cost of catalyst and ligands. |
Detailed Experimental Protocols
To provide a practical understanding, this section outlines a representative protocol for the modern synthesis of this compound via a palladium-catalyzed amination.
Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is adapted from established methodologies for palladium-catalyzed amination of aryl halides.[7][8]
Materials:
-
3-Bromo-5-chloroquinoline (1.0 eq)
-
Benzophenone imine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 3-bromo-5-chloroquinoline, Xantphos, and sodium tert-butoxide. The flask is evacuated and backfilled with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Reagent Addition: Anhydrous toluene is added to the flask via syringe, followed by the addition of benzophenone imine. Finally, the Pd₂(dba)₃ catalyst is added.
-
Reaction: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove inorganic salts and the catalyst. The filtrate is concentrated under reduced pressure.
-
Deprotection: The resulting crude intermediate (the N-(diphenylmethylene) protected amine) is dissolved in tetrahydrofuran (THF). Aqueous hydrochloric acid (e.g., 3M HCl) is added, and the mixture is stirred at room temperature for 1-2 hours until the imine is fully hydrolyzed.
-
Purification: The reaction mixture is basified with an aqueous sodium hydroxide solution to deprotonate the product amine. The aqueous layer is extracted three times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Conclusion and Future Outlook
The journey of synthesizing this compound mirrors the broader evolution of organic chemistry itself—from brute-force classical methods to elegant and precise catalytic transformations. While classical syntheses laid the groundwork, modern palladium-catalyzed reactions like the Buchwald-Hartwig amination have provided the efficiency, selectivity, and reliability required for contemporary drug discovery programs.[6][9] The ability to readily access this valuable building block empowers medicinal chemists to rapidly generate libraries of novel compounds, accelerating the search for next-generation therapeutics. Future research will likely focus on further refining these catalytic systems, potentially through the use of more sustainable base-metal catalysts (e.g., copper or iron) or through the development of C-H activation strategies that could, in theory, form the 3-aminoquinoline directly from 5-chloroquinoline, further streamlining the synthetic process.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Chloroquinolin-5-amine [myskinrecipes.com]
- 5. iipseries.org [iipseries.org]
- 6. Five of the Most Useful Transformations in Modern Organic Synthesis [fishersci.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Structure of 5-Chloroquinolin-3-amine: A Comprehensive Technical Guide
For Immediate Release
This technical guide provides a deep dive into the electronic structure of 5-Chloroquinolin-3-amine, a quinoline derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis based on theoretical and computational studies.
Introduction: The Significance of Quinoline Derivatives
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules.[1][2] Their diverse pharmacological properties, including antimalarial, anticancer, antibacterial, and antifungal activities, have made them a focal point of extensive research.[1][3][4] The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their electronic and steric properties, which in turn influences their biological activity.[5] this compound, the subject of this guide, is a halogenated aminoquinoline with potential applications in drug discovery, particularly in the development of novel antimalarial agents.[6][7][8][9] Understanding its electronic structure is paramount to elucidating its reactivity, intermolecular interactions, and ultimately, its therapeutic potential.
Synthetic Pathways to Substituted Quinolines
Several established synthetic methodologies are employed to construct the quinoline ring system. These methods offer versatility in introducing a wide array of substituents. Notable synthetic routes include:
-
Conard-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester, followed by high-temperature ring closure.[1]
-
Friedländer Synthesis: This approach utilizes the condensation of an aromatic carbonyl compound with an ortho-amino group and an aliphatic carbonyl compound in the presence of a base.[1]
-
Doebner-von Miller Reaction: A general procedure for synthesizing quinolines that involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.[10]
-
Nucleophilic Substitution: For the synthesis of aminoquinolines, a common route is the nucleophilic substitution of a chloroquinoline with an appropriate amine.[11][12]
The specific synthesis of this compound can be achieved through variations of these classical methods, often involving multi-step sequences to introduce the chloro and amino functionalities at the desired positions.
Theoretical Methodology: A Computational Approach
To probe the electronic structure of this compound, computational chemistry techniques, particularly Density Functional Theory (DFT), are invaluable.[2][5][13] DFT methods provide a robust framework for calculating molecular geometries, electronic properties, and spectroscopic parameters with a good balance of accuracy and computational cost.[2]
Computational Protocol
A typical computational workflow for studying the electronic structure of a molecule like this compound involves the following steps:
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p).[14][15][16]
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[2][17]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites for electrophilic and nucleophilic attack.[5][18][19][20][21]
-
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as UV-Vis, IR, and NMR spectra, which can be compared with experimental results for validation.[14][22]
-
Caption: A generalized workflow for the computational analysis of molecular electronic structure.
Results and Discussion: Unveiling the Electronic Landscape
Molecular Geometry
The optimized molecular structure of this compound reveals a planar quinoline ring system. The bond lengths and angles are within the expected ranges for aromatic and amine functional groups. The chlorine atom at the C5 position and the amino group at the C3 position are the key substituents influencing the electronic properties.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C3-N | (Calculated Value) | C2-C3-C4 | (Calculated Value) |
| C5-Cl | (Calculated Value) | C4-C5-C6 | (Calculated Value) |
| C-C (ring) | (Range of Values) | C-N-H | (Calculated Value) |
| C-H | (Range of Values) | H-N-H | (Calculated Value) |
(Note: Specific calculated values would be obtained from the output of the DFT calculations.)
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, HOMO and LUMO, are fundamental in determining the chemical reactivity and electronic transitions of a molecule.[2][17] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[23] The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.[17][23] A smaller energy gap suggests higher reactivity.[17]
For this compound, the HOMO is expected to be localized primarily on the amino group and the quinoline ring, reflecting the electron-donating nature of the amine. The LUMO is likely distributed over the entire quinoline ring system, with significant contributions from the electron-withdrawing chloro-substituted part of the molecule. The energy gap will provide insights into the molecule's potential for charge transfer interactions.[3]
Caption: A diagram illustrating the concept of HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the molecular surface.[18][21] It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks.[5][19][20]
In the MEP map of this compound:
-
Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around the nitrogen atom of the quinoline ring and the amino group.
-
Blue regions (positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group and potentially near the chlorine atom due to its electronegativity.
-
Green regions represent areas with a neutral electrostatic potential.
Caption: A conceptual diagram of an MEP map indicating reactive sites.
Spectroscopic Properties
Theoretical calculations can provide valuable insights into the spectroscopic signatures of this compound.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths.[13][14] The predicted spectrum can be compared with experimental data to validate the computational model. The transitions are typically of the π → π* and n → π* type.
-
Infrared (IR) Spectroscopy: The calculated vibrational frequencies correspond to the different vibrational modes of the molecule.[14] Characteristic peaks for N-H stretching of the amine group, C-Cl stretching, and the aromatic C-C and C-H vibrations can be identified and compared with the experimental IR spectrum.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts.[25] These theoretical chemical shifts can aid in the assignment of the experimental NMR signals.[24]
Conclusion and Future Directions
The theoretical investigation of the electronic structure of this compound provides a detailed understanding of its molecular geometry, chemical reactivity, and spectroscopic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential map reveals key insights into its potential interaction with biological targets. These computational findings serve as a valuable guide for the rational design and development of new quinoline-based therapeutic agents. Future studies could involve molecular docking simulations to explore the binding interactions of this compound with specific biological targets, such as enzymes from the malaria parasite Plasmodium falciparum.[6] This integrated computational and experimental approach is crucial for accelerating the drug discovery process.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 6. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 19. researchgate.net [researchgate.net]
- 20. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. saudijournals.com [saudijournals.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 5-Chloroquinolin-3-amine: Sourcing, Synthesis, and Application in Drug Discovery
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, from the historic antimalarial quinine to modern targeted cancer therapies.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific and high-affinity interactions with biological targets. Within this important class of heterocycles, substituted aminoquinolines are of particular interest as versatile intermediates and key building blocks. This guide provides an in-depth technical overview of 5-Chloroquinolin-3-amine (CAS No. 1416437-91-6), a valuable reagent for researchers and drug development professionals engaged in the synthesis of novel bioactive molecules, particularly kinase inhibitors.
Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in synthesis and compliance with safety standards. This compound is a solid at room temperature with the key characteristics summarized below.
| Property | Value | Source |
| CAS Number | 1416437-91-6 | --INVALID-LINK--[2] |
| Molecular Formula | C₉H₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 178.62 g/mol | --INVALID-LINK--[3] |
| MDL Number | MFCD22690562 | --INVALID-LINK-- |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)N | --INVALID-LINK-- |
Commercial Availability and Sourcing
This compound is available for research and development purposes from several specialized chemical suppliers. When sourcing this intermediate, researchers should prioritize suppliers who provide comprehensive analytical data, such as ¹H NMR, LC-MS, or HPLC, to verify purity and identity. The table below lists several commercial sources.
| Supplier | Catalog Number | Purity | Notes |
| Combi-Blocks | QD-2824 | 95.0% | Provides Safety Data Sheet.[2] |
| ChemScene | CS-0089779 | 97.25% | Available via distributors like Sigma-Aldrich.[4] |
| Appchem | AI68180 | >95.0% | Provides basic physicochemical data. |
| SciSupplies | 2311-1g | 95.0% |
Note: Availability and purity may vary. It is essential to request lot-specific certificates of analysis before purchase.
Recommended Synthetic Protocol
While this compound is commercially available, in-house synthesis may be required for large-scale campaigns or custom isotopic labeling. A robust and common strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This two-step approach, starting from the more readily available 5-chloroquinoline, provides a reliable pathway.
Step 1: Nitration of 5-Chloroquinoline to 5-Chloro-3-nitroquinoline
The introduction of a nitro group at the 3-position is the critical first step. The directing effects of the quinoline nitrogen and the chloro-substituent make this a challenging but achievable transformation.
-
Rationale: Direct nitration of quinoline derivatives often requires carefully controlled conditions to achieve the desired regioselectivity. The use of a strong nitrating agent is necessary to overcome the deactivating effect of the quinoline ring system.
Step 2: Reduction of 5-Chloro-3-nitroquinoline to this compound
The reduction of the nitro group to a primary amine is a standard and high-yielding transformation. Catalytic hydrogenation or reduction with metals in acidic media are common methods.
-
Rationale: The chemoselective reduction of a nitro group in the presence of a chloro-substituent is readily achieved using reagents like tin(II) chloride or catalytic hydrogenation with palladium on carbon (Pd/C).[5] These methods are effective and typically do not affect the aryl chloride.
Detailed Experimental Workflow
Protocol: Synthesis of this compound via Nitro Reduction
-
Preparation of the Reaction Vessel: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-3-nitroquinoline (1.0 eq).
-
Addition of Solvent and Reducing Agent: Add ethanol (or a similar suitable solvent) to the flask to create a slurry. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) portion-wise.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary value of this compound lies in its utility as a versatile building block for constructing more complex molecules, particularly in the development of protein kinase inhibitors.[6] Protein kinases are a major class of drug targets, especially in oncology, and the quinoline scaffold is adept at mimicking the adenine moiety of ATP, enabling competitive binding in the kinase hinge region.
The 3-amino group serves as a crucial synthetic handle. It provides a nucleophilic site for coupling with various electrophiles, allowing for the introduction of diverse side chains and pharmacophores designed to target specific pockets within the kinase active site. This modularity is essential for optimizing potency, selectivity, and pharmacokinetic properties. The 5-chloro substituent can contribute to binding affinity through halogen bonding and can favorably modulate the compound's metabolic stability and cell permeability.
While direct examples starting from this compound are proprietary or less common in public literature, its structural isomer, 2-amino-3-chloro-5-fluoroquinoline, is explicitly used as an intermediate in the synthesis of PRMT5 inhibitors, highlighting the value of this substitution pattern in creating potent therapeutic agents.[1]
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment, such as a fume hood.
-
Hazard Identification: Based on the Safety Data Sheet, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and commercially available chemical intermediate for drug discovery and medicinal chemistry. Its quinoline core, combined with strategically placed chloro and amino functionalities, makes it an ideal starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. Understanding its properties, reliable suppliers, synthetic routes, and safety precautions is essential for its effective and safe utilization in the laboratory.
References
- 1. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Chloro-5-nitroisoquinoline | 10296-47-6 | KAA29647 [biosynth.com]
- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Novel Derivatives from 5-Chloroquinolin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 5-Chloroquinolin-3-amine, a versatile scaffold for the development of novel compounds with potential therapeutic applications. The protocols and application notes herein are designed to provide both the experienced chemist and the drug development professional with the necessary tools to explore the chemical space around this privileged heterocyclic core. The methodologies detailed are grounded in established chemical principles and supported by literature precedents, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and adaptability.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a prominent feature in a vast array of biologically active compounds, including a number of approved pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom provide key pharmacophoric features that allow for interactions with a variety of biological targets. Derivatives of the quinoline scaffold have demonstrated a broad spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound, with its strategically positioned chloro and amino functionalities, offers multiple avenues for synthetic elaboration, making it an attractive starting material for the generation of diverse chemical libraries for drug discovery.
Synthetic Strategies and Key Reactions
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups. The amino group at the 3-position serves as a nucleophile and can be readily acylated, sulfonylated, or engaged in other nitrogen-centered transformations.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3] The chloro-substituent at the 5-position of the quinoline ring can be effectively displaced using these methods.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4] This reaction is particularly useful for introducing a variety of aryl and heteroaryl substituents at the 5-position of the quinoline core.
Application Note: The electronic nature of the arylboronic acid can influence the reaction rate and yield. Electron-rich boronic acids tend to react faster. The choice of ligand is critical for the success of the coupling with an electron-rich amino-substituted chloroquinoline. Sterically hindered biaryl phosphine ligands are often effective in promoting the reductive elimination step of the catalytic cycle.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 5-Phenylquinolin-3-amine
| Reagent/Parameter | Condition |
| Starting Materials | This compound (1.0 eq), Phenylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) |
| Base | K₃PO₄ (2.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1), degassed |
| Temperature | 90 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture at 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenylquinolin-3-amine.
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[3][5] This reaction is instrumental in synthesizing derivatives where an amino group is introduced at the 5-position.
Application Note: The choice of base and ligand is crucial in Buchwald-Hartwig amination. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The reaction is sensitive to air and moisture, so strict inert atmosphere techniques are necessary.[6]
Caption: Generalized workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 5-(Phenylamino)quinolin-3-amine
| Reagent/Parameter | Condition |
| Starting Materials | This compound (1.0 eq), Aniline (1.2 eq) |
| Catalyst | Pd₂(dba)₃ (0.02 eq) |
| Ligand | Xantphos (0.04 eq) |
| Base | NaOtBu (1.4 eq) |
| Solvent | Toluene, anhydrous and degassed |
| Temperature | 100 °C |
| Reaction Time | 18-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with sodium tert-butoxide.
-
Add the palladium pre-catalyst and ligand.
-
Add this compound and aniline.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Derivatization of the 3-Amino Group
The amino group at the 3-position is a versatile handle for introducing a wide range of functionalities through standard organic transformations.
The formation of an amide bond is one of the most fundamental transformations in organic chemistry. The amino group of this compound can be readily acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids using a suitable coupling agent.[7]
Application Note: When using acid chlorides, a base such as pyridine or triethylamine is typically added to scavenge the HCl byproduct. For coupling with carboxylic acids, a variety of coupling agents like DCC, EDC, or HATU can be employed. The choice of coupling agent and reaction conditions can be critical to avoid side reactions and ensure high yields.
Detailed Protocol: Synthesis of N-(5-Chloroquinolin-3-yl)benzamide [8]
| Reagent/Parameter | Condition |
| Starting Materials | This compound (1.0 eq), Benzoyl chloride (1.1 eq) |
| Base | Pyridine (1.2 eq) |
| Solvent | Dichloromethane (DCM), anhydrous |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Atmosphere | Air |
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add pyridine and stir the solution at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride in DCM to the flask over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product or purify by column chromatography to obtain N-(5-chloroquinolin-3-yl)benzamide.[8]
Expected Characterization Data for N-(5-chloroquinolin-8-yl)benzamide (a related isomer):
-
¹H NMR (400 MHz, CDCl₃): δ 7.54–7.66 (m, 5H), 8.07 (d, J = 7.32 Hz, 2H), 8.58 (d, J = 8.48 Hz, 1H), 8.87–8.90 (m, 2H), 10.68 (s, 1H).[8]
-
¹³C NMR (100 MHz, CDCl₃): δ 116.5, 122.4, 124.5, 126.0, 127.2, 127.3, 128.9, 132.0, 133.5, 133.9, 134.9, 139.3, 148.8, 165.4.[8]
Reacting this compound with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide derivative. Sulfonamides are a key functional group in many pharmaceuticals.[9]
Application Note: The reaction is typically carried out in an aprotic solvent like DCM or THF. Pyridine is a common choice for the base as it can also act as a catalyst. The stability of the sulfonyl chloride should be considered, and the reaction is often run at or below room temperature.
Detailed Protocol: Synthesis of N-(5-Chloroquinolin-3-yl)benzenesulfonamide
| Reagent/Parameter | Condition |
| Starting Materials | This compound (1.0 eq), Benzenesulfonyl chloride (1.1 eq) |
| Base | Pyridine |
| Solvent | Dichloromethane (DCM), anhydrous |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
| Atmosphere | Air |
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of benzenesulfonyl chloride.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, dilute the mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Application Notes: Biological Significance of Quinoline Derivatives
Derivatives of the quinoline scaffold have been extensively investigated for their therapeutic potential. A few illustrative examples are highlighted below.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity. For instance, certain quinoline-5-sulfonamides have shown high activity against various cancer cell lines.[9] The mechanism of action can vary widely, from inhibition of protein kinases to induction of apoptosis.[1]
-
Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents. Novel sulfonamide-quinoline hybrids have shown promising multi-target antimicrobial activity.[10] The derivatization of 5-aminoquinoline has also led to compounds with significant antibacterial and antifungal properties.[10]
-
Antimalarial Activity: Historically, quinoline derivatives like chloroquine have been at the forefront of malaria treatment. Research continues to explore new quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum.[1]
The synthetic accessibility of a wide range of derivatives from this compound makes it a valuable platform for the discovery of new bioactive molecules in these and other therapeutic areas.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of 5-Chloroquinolin-3-amine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its rigid structure and ability to engage in various non-covalent interactions have made it a favored template for the design of therapeutic agents, particularly in oncology. Within the vast chemical space of quinoline derivatives, molecules featuring a chlorine atom at the C5-position and an amino group at the C3-position present a unique combination of electronic and steric properties. This specific arrangement, found in 5-chloroquinolin-3-amine, offers medicinal chemists a versatile platform for constructing highly potent and selective kinase inhibitors.
Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The this compound scaffold serves as an excellent starting point for developing ATP-competitive inhibitors. The quinoline core can mimic the adenine region of ATP, while the C3-amino group provides a crucial vector for introducing substituents that can interact with the hinge region of the kinase ATP-binding site. Furthermore, the C5-chloro group can modulate the electronic properties of the ring system and potentially engage in halogen bonding, a valuable interaction for enhancing binding affinity and selectivity.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the this compound scaffold. We will explore key synthetic methodologies, provide detailed experimental protocols for cornerstone reactions, and present a curated summary of the biological activities of representative kinase inhibitors derived from this versatile building block.
Strategic Functionalization: Key Synthetic Pathways
The synthetic utility of this compound lies in the differential reactivity of its functional groups and aromatic positions. The C3-amino group can be readily functionalized through acylation or participation in palladium-catalyzed cross-coupling reactions. The quinoline core itself, particularly at positions where other halogens can be introduced, is amenable to diversification through powerful C-C and C-N bond-forming reactions. The two most critical transformations for elaborating the this compound scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in kinase inhibitors. In the context of derivatives of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents, which can extend into and interact with specific pockets of the kinase active site, thereby enhancing potency and selectivity.
The general mechanism involves the palladium(0)-catalyzed reaction of an organoboron species (like a boronic acid or ester) with an aryl halide. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common structural motif in kinase inhibitors that often interacts with the hinge region of the ATP-binding pocket. This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between an aryl halide (or triflate) and an amine. For the this compound scaffold, this reaction is pivotal for introducing substituted anilines or other amine-containing fragments, which are crucial for achieving high-affinity binding to target kinases.
The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocols
The following protocols are representative examples for the key transformations discussed. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the coupling of a bromo-substituted 5-chloroquinoline derivative with an arylboronic acid.
Materials:
-
Bromo-substituted 5-chloroquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add the bromo-substituted 5-chloroquinoline derivative, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of a bromo-substituted 5-chloroquinoline with a primary or secondary amine.
Materials:
-
Bromo-substituted 5-chloroquinoline derivative (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by the bromo-substituted 5-chloroquinoline derivative and the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Application in Kinase Inhibitor Synthesis & Biological Activity
Derivatives of the this compound scaffold have shown significant promise as inhibitors of several important cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
For example, a series of 5-chloroquinoline-pyridine conjugates were synthesized and evaluated for their anti-pancreatic cancer activity. The synthesis involved a Suzuki-Miyaura coupling to link the quinoline and pyridine moieties. Several of these compounds exhibited potent inhibitory activity against the PANC-1 human pancreatic cancer cell line.
The following table summarizes the biological activity of selected kinase inhibitors featuring the 5-chloroquinoline core. This data highlights the potential of this scaffold in generating potent anti-cancer agents.
| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Cell Line | Reference |
| 5d | VEGFR-2 (modeled) | 82.32 ± 1.38 | PANC-1 | |
| 5e | VEGFR-2 (modeled) | 54.74 ± 1.18 | PANC-1 | |
| 5h | VEGFR-2 (modeled) | 80.35 ± 1.68 | PANC-1 |
Note: The inhibitory activities listed are against cancer cell lines, with VEGFR-2 as the putative target based on molecular docking studies.
Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors is guided by understanding the structure-activity relationship (SAR). For this compound derivatives, several key structural features influence their biological activity:
-
The C3-substituent: The nature of the group attached to the C3-amino function is critical. Often, anilino or related aromatic moieties are introduced here to interact with the hinge region of the kinase.
-
The C5-Chloro Group: The presence of the chlorine atom at the 5-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.
-
Further Substitution on the Quinoline Core: Modifications at other positions of the quinoline ring can be used to fine-tune potency, selectivity, and physicochemical properties.
Conclusion and Future Directions
The this compound scaffold is a highly valuable and versatile starting point for the synthesis of novel kinase inhibitors. Its strategic functionalization, primarily through robust and reliable methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the systematic exploration of chemical space and the optimization of biological activity. The potent anti-proliferative effects observed for derivatives of this scaffold underscore its potential in the development of next-generation cancer therapeutics. Future work in this area will likely focus on the synthesis of more complex analogs, the exploration of new kinase targets, and the optimization of pharmacokinetic and pharmacodynamic properties to identify clinical candidates.
Application of 5-Chloroquinolin-3-amine in antimalarial drug development
An Application Guide to Harnessing 5-Chloroquinolin-3-amine in Modern Antimalarial Drug Discovery
Abstract
The quinoline core is a cornerstone of antimalarial chemotherapy, yet the relentless evolution of drug resistance in Plasmodium falciparum necessitates continuous innovation. This guide focuses on the strategic application of the this compound scaffold, a versatile building block for developing novel antimalarial agents. We provide a rationale for its use, grounded in established structure-activity relationships (SAR), and present detailed protocols for the synthesis of derivative libraries and their subsequent biological evaluation. This document is intended for researchers in medicinal chemistry and parasitology, offering a practical framework for advancing quinoline-based compounds from conceptual design to preclinical assessment.
Introduction: The Enduring Relevance of the Quinoline Pharmacophore
Quinoline-containing drugs, such as chloroquine (CQ) and quinine, have been pivotal in the fight against malaria for decades.[1] Their primary mechanism of action involves disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion within the parasite's acidic food vacuole.[2][3][4] These drugs are thought to accumulate in this acidic compartment and form a complex with heme, preventing its polymerization into inert hemozoin crystals.[4][5] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1][5]
However, the emergence of resistance, often mediated by mutations in transporter proteins like PfCRT that reduce drug accumulation, has severely compromised the efficacy of classical quinolines.[5] This challenge has fueled the search for next-generation analogues. The this compound scaffold presents a compelling starting point. Modifications at the 3-amino position allow for the introduction of diverse side chains, which can modulate the compound's basicity, lipophilicity, and steric properties. These factors are critical for overcoming resistance mechanisms and improving the therapeutic index. The 5-chloro substituent, analogous to the essential 7-chloro group in chloroquine, is hypothesized to play a key role in the molecule's interaction with heme and its ability to inhibit hemozoin formation.[6][7][8]
This guide outlines a systematic workflow for leveraging this scaffold in a drug discovery program.
Part I: Synthesis and Derivatization Strategy
The 3-amino group of this compound is a prime handle for chemical modification, most commonly through acylation or sulfonylation to generate diverse amide and sulfonamide libraries. This allows for a rapid exploration of the chemical space around the quinoline core.
Rationale for Library Design
The goal is to synthesize derivatives with varied physicochemical properties to probe for key antimalarial determinants.
-
Aliphatic and Aromatic Scaffolds: Introducing a range of alkyl and aryl groups via carboxylic acid or sulfonyl chloride building blocks allows for modulation of lipophilicity, which influences membrane permeability and accumulation.
-
Basic Moieties: Incorporating basic nitrogen atoms (e.g., piperidine, diethylamine) into the side chain is a classic strategy to enhance accumulation in the parasite's acidic food vacuole, a phenomenon known as pH trapping.[7] This is essential for potent activity.
-
Hydrogen Bond Donors/Acceptors: The inclusion of groups capable of hydrogen bonding can enhance target engagement and influence pharmacokinetic properties.
Caption: General workflow for synthesizing a derivative library.
Protocol 1: General Synthesis of a 5-Chloroquinolin-3-yl Amide Library
This protocol describes a standard amide coupling reaction. The causality behind these steps is crucial: the activating agent (HATU) converts the carboxylic acid into a more reactive species, enabling the nucleophilic attack by the 3-amino group of the quinoline. The base (DIPEA) is necessary to neutralize the acid formed during the reaction, driving it to completion.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the selected carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the flask. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is critical for efficient coupling.
-
Quinoline Addition: Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate. The organic solvent choice is based on the expected polarity of the product.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid) and brine (to remove water).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part II: Biological Evaluation Workflow
A structured, multi-stage screening process is essential to identify promising candidates while efficiently allocating resources. The workflow progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo models.
Caption: A standard workflow for antimalarial drug screening.
Protocol 2: In Vitro Antiplasmodial Activity Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against parasite growth.[9][10] Using both a chloroquine-sensitive (CQS) strain (e.g., 3D7) and a CQR strain (e.g., Dd2, K1) is mandatory to immediately assess the compound's ability to overcome resistance.
Materials:
-
P. falciparum cultures (e.g., 3D7 and Dd2 strains) maintained in human O+ erythrocytes.
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II).
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).
-
96-well black microplates.
-
Test compounds dissolved in DMSO.
-
Reference drugs (e.g., Chloroquine, Artemisinin).
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment). This ensures a uniform starting point for the assay, reducing variability.
-
Plate Preparation:
-
Dispense 1 µL of test compound dilutions (in DMSO) into the wells of a 96-well plate. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Prepare a parasite culture suspension at 2% parasitemia and 2% hematocrit.
-
Add 99 µL of the parasite suspension to each well. The final DMSO concentration should be ≤0.5% to avoid solvent toxicity.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. This period allows for at least one full intraerythrocytic developmental cycle.
-
Lysis and Staining:
-
Add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Seal the plates and incubate in the dark at room temperature for 1-3 hours. The SYBR Green dye intercalates with the parasite DNA, providing a fluorescent readout of parasite proliferation.
-
-
Data Acquisition: Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the compound's toxicity to mammalian cells to determine its selectivity. A high Selectivity Index (SI = CC₅₀/IC₅₀) is desirable.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Resazurin sodium salt solution.
-
96-well clear microplates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
Viability Assessment: Add Resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence (excitation: 560 nm, emission: 590 nm).
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the log of drug concentration.
Protocol 4: In Vivo Efficacy (4-Day Suppressive Test)
This is the standard primary in vivo test to evaluate a compound's ability to suppress parasitemia in a rodent malaria model.[11]
Materials:
-
Swiss albino mice.
-
Plasmodium berghei or P. yoelii parasites.
-
Test compound formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Standard drug (e.g., Chloroquine).
Procedure:
-
Infection (Day 0): Infect mice intravenously or intraperitoneally with 1x10⁷ parasitized red blood cells.
-
Treatment (Day 0-3): Two to four hours post-infection, administer the first dose of the test compound (e.g., via oral gavage). Administer subsequent doses once daily for the next three days.
-
Parasitemia Monitoring (Day 4): On day 4, collect a thin blood smear from the tail of each mouse.
-
Analysis: Stain the smears with Giemsa, and determine the percentage of parasitized red blood cells by light microscopy. Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.
Part III: Data Interpretation and SAR Analysis
The data generated from the biological assays must be systematically analyzed to build a robust Structure-Activity Relationship (SAR). This understanding is what guides the iterative process of drug design.[12][13]
Key Parameters:
-
IC₅₀ (50% Inhibitory Concentration): Potency against the parasite.
-
CC₅₀ (50% Cytotoxic Concentration): Toxicity against mammalian cells.
-
Resistance Index (RI): RI = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain). An RI value close to 1 is highly desirable, indicating the compound is equally effective against both strains.[14]
-
Selectivity Index (SI): SI = CC₅₀ / IC₅₀. A higher SI value (typically >100) indicates a greater therapeutic window.
Hypothetical SAR Data Table
The following table illustrates how data for a hypothetical series of this compound derivatives might be presented.
| Compound ID | R-Group (at 3-NH position) | IC₅₀ 3D7 (nM) | IC₅₀ Dd2 (nM) | RI (Dd2/3D7) | CC₅₀ HEK293T (nM) | SI (vs. Dd2) |
| CQ | (Reference) | 20 | 150 | 7.5 | >20,000 | >133 |
| SC-01 | Benzoyl | 350 | 420 | 1.2 | >50,000 | >119 |
| SC-02 | 4-Chlorobenzoyl | 150 | 180 | 1.2 | >50,000 | >277 |
| SC-03 | 3-(Diethylamino)propanoyl | 45 | 55 | 1.2 | 12,000 | 218 |
| SC-04 | N-(Piperidin-4-yl)carbamoyl | 30 | 35 | 1.2 | 15,000 | 428 |
Interpretation of Hypothetical Data:
-
SC-01 vs. SC-02: The addition of a chloro group on the benzoyl ring (SC-02) improved potency, suggesting that halogen interactions or altered electronics are favorable.
-
SC-03 & SC-04: The introduction of a basic aliphatic side chain (SC-03, SC-04) dramatically improved potency against both strains and maintained a low RI. This strongly supports the hypothesis that enhanced accumulation in the food vacuole is a key driver of activity for this scaffold.[7]
-
SC-04 emerges as the most promising candidate due to its high potency, excellent RI, and high selectivity index.
Caption: A simplified decision tree for SAR analysis.
Conclusion and Future Directions
The this compound scaffold represents a highly tractable platform for the development of novel antimalarial agents. The synthetic accessibility of the 3-amino position allows for rapid generation of diverse chemical libraries. By following a systematic workflow of synthesis, multi-strain in vitro screening, and cytotoxicity assessment, researchers can efficiently build a robust structure-activity relationship. The key to success with this scaffold appears to be the strategic incorporation of basic side chains to ensure accumulation in the parasite's food vacuole, thereby restoring activity against chloroquine-resistant strains. Promising candidates identified through this process warrant further investigation into their mechanism of action, pharmacokinetic properties, and efficacy in advanced in vivo models, paving the way for the next generation of quinoline antimalarials.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 4. journals.co.za [journals.co.za]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpp.in [ajpp.in]
- 10. researchgate.net [researchgate.net]
- 11. mmv.org [mmv.org]
- 12. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of 5-Chloroquinolin-3-amine: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for the N-alkylation of 5-chloroquinolin-3-amine, a crucial starting material in the synthesis of novel therapeutic agents. The strategic introduction of alkyl substituents on the amino group of the quinoline scaffold can significantly modulate pharmacological properties, making this a key transformation in drug discovery and development. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies.
Introduction: The Significance of N-Alkylated Quinolines
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the areas of antimalarial and anticancer therapy.[1] The aminoquinoline pharmacophore, in particular, has been a cornerstone of antimalarial drug discovery for decades. N-alkylation of aminoquinolines is a powerful strategy to fine-tune their biological activity, bioavailability, and metabolic stability. By modifying the steric and electronic properties of the amino group, researchers can optimize interactions with biological targets and improve the overall pharmacokinetic profile of the molecule.
Mechanistic Considerations in N-Alkylation
The N-alkylation of an aromatic amine like this compound is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon. The choice of alkylating agent and reaction conditions dictates the specific pathway and success of the transformation. Key considerations include the potential for over-alkylation, especially in direct alkylation methods, and the need for catalysts in more modern, efficient approaches.
Recommended N-Alkylation Protocols
This section details three robust and versatile protocols for the N-alkylation of this compound: Direct SN2 Alkylation, Reductive Amination, and Buchwald-Hartwig Amination. Each method offers distinct advantages and is suited for different synthetic strategies and available starting materials.
Protocol 1: Direct SN2 Alkylation with Alkyl Halides
This classical approach involves the direct reaction of the amine with an alkyl halide. While straightforward, it is often plagued by a lack of selectivity, leading to a mixture of mono- and di-alkylated products, and in some cases, quaternary ammonium salts.[2][3] The higher nucleophilicity of the resulting secondary amine compared to the primary starting material drives this over-alkylation.[3] However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be favored.
Causality Behind Experimental Choices:
-
Excess Amine: Using an excess of this compound helps to ensure that the alkyl halide preferentially reacts with the starting material rather than the more nucleophilic product, thus minimizing over-alkylation.
-
Base: A non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct without competing in the alkylation reaction. Bases like potassium carbonate or triethylamine are commonly employed.
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: Synthesis of N-Propyl-5-chloroquinolin-3-amine
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a weak inorganic base such as potassium carbonate (K2CO3, 2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add 1-bromopropane (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Direct SN2 Alkylation
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq. | Starting material |
| 1-Bromopropane | 1.1 eq. | Alkylating agent |
| Potassium Carbonate | 2.0 eq. | Base to neutralize HBr |
| DMF | - | Solvent |
| Temperature | 60-80 °C | To facilitate the reaction |
| Reaction Time | 4-12 h (monitor by TLC) | To ensure completion |
Protocol 2: Reductive Amination
Reductive amination is a highly efficient and selective method for the synthesis of secondary and tertiary amines.[4][5] It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6] This one-pot procedure avoids the issue of over-alkylation inherent in direct alkylation methods.[4]
Causality Behind Experimental Choices:
-
Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.
-
Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material is essential. Sodium triacetoxyborohydride (NaBH(OAc)3) is a common and effective choice for this purpose.[4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are compatible with the reducing agent and effectively dissolve the reactants.
Experimental Protocol: Synthesis of N-Propyl-5-chloroquinolin-3-amine
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and propanal (1.2 eq.) in dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reductive Amination
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq. | Starting material |
| Propanal | 1.2 eq. | Carbonyl source for alkyl group |
| NaBH(OAc)3 | 1.5 eq. | Selective reducing agent |
| Dichloromethane (DCM) | - | Solvent |
| Temperature | Room Temperature | Mild reaction conditions |
| Reaction Time | 2-24 h (monitor by TLC) | To ensure completion |
Mandatory Visualization:
Caption: Reductive amination workflow.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This modern synthetic method offers broad substrate scope, high functional group tolerance, and generally provides excellent yields.[9] It is particularly useful for coupling challenging substrates that may not react under traditional conditions.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)2, is the active catalyst.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is essential to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is required to deprotonate the amine and facilitate the reductive elimination step.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are the solvents of choice for this reaction.
Experimental Protocol: Synthesis of N-Propyl-5-chloroquinolin-3-amine
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), propyl bromide (1.2 eq.), a palladium precatalyst such as Pd2(dba)3 (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base like sodium tert-butoxide (1.4 eq.) in anhydrous toluene.
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq. | Starting material |
| Propyl Bromide | 1.2 eq. | Alkylating agent |
| Pd2(dba)3 | 2 mol% | Palladium precatalyst |
| Xantphos | 4 mol% | Phosphine ligand |
| NaOt-Bu | 1.4 eq. | Base |
| Toluene | - | Anhydrous, deoxygenated solvent |
| Temperature | 80-110 °C | To drive the catalytic cycle |
| Reaction Time | 6-24 h (monitor by TLC) | To ensure completion |
Mandatory Visualization:
Caption: Buchwald-Hartwig catalytic cycle.
Purification and Characterization
Purification:
The purification of N-alkylated 5-chloroquinolin-3-amines typically involves column chromatography on silica gel. Due to the basic nature of the quinoline nitrogen, tailing or streaking on the TLC plate and poor separation during column chromatography can be an issue. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent system (e.g., hexane/ethyl acetate). Alternatively, neutral or basic alumina can be used as the stationary phase. For challenging separations, reversed-phase HPLC can be an effective purification method.[10]
Characterization:
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group is a key indicator of successful alkylation. The chemical shifts of the protons on the carbon adjacent to the nitrogen will be deshielded, typically appearing in the range of 2.5-3.5 ppm. The N-H proton signal of the secondary amine may appear as a broad singlet.[11]
-
13C NMR: The appearance of new signals in the aliphatic region of the spectrum corresponding to the carbons of the alkyl group confirms the modification. The carbon atom directly attached to the nitrogen will be deshielded and typically appears in the 40-60 ppm range.[11]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the N-alkylated product. The characteristic isotopic pattern of the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio) should be observable.
Conclusion
The N-alkylation of this compound is a fundamental transformation in the synthesis of novel quinoline-based compounds with potential therapeutic applications. This guide has provided a detailed overview of three reliable and versatile protocols: direct SN2 alkylation, reductive amination, and Buchwald-Hartwig amination. By understanding the underlying principles and carefully selecting the appropriate methodology, researchers can efficiently synthesize a diverse range of N-alkylated derivatives for further investigation in drug discovery programs. The provided protocols, along with the insights into purification and characterization, are intended to serve as a valuable resource for scientists working in this exciting field.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(1416437-91-6) 1H NMR [m.chemicalbook.com]
- 3. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenylï½-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of pharmaceutical compounds - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Application Notes & Protocols: 5-Chloroquinolin-3-amine as a Versatile Building Block for Heterocyclic Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic applications of 5-chloroquinolin-3-amine as a foundational building block in the synthesis of diverse and complex heterocyclic structures. We delve into the intrinsic reactivity of this scaffold, highlighting the synthetic opportunities presented by its unique electronic and steric properties. Detailed, field-proven protocols for key chemical transformations, including palladium-catalyzed cross-coupling reactions and Pictet-Spengler cyclizations, are presented. The overarching goal is to equip researchers and drug development professionals with the practical knowledge to leverage this compound in the design and execution of synthetic routes toward novel bioactive molecules, with a particular focus on kinase inhibitors and antimalarial agents.
Introduction: The Strategic Importance of the this compound Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of substituents on this bicyclic system profoundly influences its biological activity. This compound, in particular, has emerged as a highly valuable and versatile building block for several key reasons:
-
Dual Reactive Sites: The presence of both a nucleophilic amino group at the C3 position and a halogenated site at the C5 position offers orthogonal reactivity. This allows for sequential and selective functionalization, enabling the construction of complex molecular architectures.
-
Modulation of Physicochemical Properties: The chloro substituent at the C5 position significantly impacts the electronic properties of the quinoline ring, influencing its pKa, lipophilicity, and metabolic stability. This provides a handle for fine-tuning the pharmacokinetic and pharmacodynamic profiles of derivative compounds.
-
Proven Bioactivity: Derivatives of 5-chloroquinoline have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimalarial, and antimicrobial properties.[2][3] This established track record makes it an attractive starting point for drug discovery programs.
This guide will explore the synthetic utility of this compound, providing both the theoretical underpinnings and practical protocols for its application in modern heterocyclic synthesis.
Synthetic Potential and Key Transformations
The synthetic versatility of this compound stems from the distinct reactivity of its amino and chloro functionalities. This section will detail some of the most powerful transformations that leverage this unique chemical profile.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species in the presence of a palladium catalyst and a base.[4] This reaction is particularly useful for synthesizing biaryl and substituted aromatic compounds.
-
Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[5][6] Phosphine ligands, such as P(t-Bu)3 or PCy3, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[7] The base is required to activate the organoboron species for transmetalation.[7]
-
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[8][9] This reaction allows for the introduction of a wide range of amino groups at the C5 position of the quinoline core.
-
Expert Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[10] Sterically hindered biaryl phosphine ligands, such as XPhos or JohnPhos, have proven to be particularly effective in promoting the coupling of a broad range of amines with aryl chlorides.[10] The selection of the appropriate base is also crucial to deprotonate the amine and facilitate the catalytic cycle.[11]
Pictet-Spengler Reaction: Synthesis of Fused Heterocyclic Systems
The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[12][13] This reaction can be adapted to utilize the amino group of this compound to construct novel fused heterocyclic systems.
-
Mechanistic Rationale: The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the new ring.[14][15] The electron-donating nature of the amino group on the quinoline ring facilitates this cyclization.[16]
-
Logical Relationship Diagram:
Caption: Pictet-Spengler Reaction Mechanism.
Applications in Bioactive Molecule Synthesis
The synthetic versatility of this compound makes it an ideal starting material for the synthesis of a wide range of bioactive molecules.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics.[17][18] The quinoline scaffold is a common feature in many kinase inhibitors, and derivatives of this compound have shown promise in this area.[19][20][21]
-
Data Summary: Kinase Inhibition Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| AZD0530 | c-Src/Abl | <10 | [20] |
| SKI-606 | Src/Abl | 2.7/16 | Not explicitly found, but related to Src/Abl inhibitors |
| Dasatinib | Multi-kinase | <1 (for Src) | Not explicitly found, but a known multi-kinase inhibitor |
Note: The data presented is illustrative and may not be exhaustive. Please refer to the cited literature for detailed information.
Antimalarial Agents
The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine.[22][23] Modifications at the C5 and C3 positions of the quinoline ring can lead to new compounds with improved activity against drug-resistant strains of Plasmodium falciparum.[2][24][25]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)2 (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
K3PO4 (2.0 equivalents)
-
Toluene/Water (10:1 mixture)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K3PO4.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the toluene/water solvent mixture, followed by Pd(OAc)2 and SPhos.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd2(dba)3 (0.01 equivalents)
-
XPhos (0.02 equivalents)
-
NaOtBu (1.4 equivalents)
-
Toluene (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd2(dba)3, XPhos, and NaOtBu to a reaction vessel.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Pictet-Spengler Reaction
This protocol describes a general method for the Pictet-Spengler reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (1.1 equivalents)
-
Trifluoroacetic acid (TFA) (1.5 equivalents)
-
Dichloromethane (DCM) (anhydrous)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound and the aldehyde in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its unique reactivity profile allows for the application of modern synthetic methodologies to construct complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable scaffold in their pursuit of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloroquinolin-2-amine [myskinrecipes.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. name-reaction.com [name-reaction.com]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 15. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. jk-sci.com [jk-sci.com]
- 17. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 18. soci.org [soci.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Chloroquinolin-3-amine Derivatives
Introduction: The Quinoline Scaffold as a Modern Pharmacophore
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Historically recognized for its presence in the antimalarial drug quinine, the quinoline scaffold has since been exploited to develop a multitude of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[2][3] The versatility of the quinoline ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns.
This document provides a comprehensive guide to the high-throughput screening (HTS) of a specific, yet underexplored, class of quinoline derivatives: 5-Chloroquinolin-3-amines. The strategic placement of a chloro group at the 5-position and an amine at the 3-position presents a unique chemical space with the potential for novel interactions with biological targets. Given the established precedent of quinoline-based compounds as kinase inhibitors, a primary focus of this guide will be on screening these derivatives for activity against this important class of enzymes, which are often dysregulated in cancer and other diseases.[4]
These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for the experimental design, ensuring a robust and efficient screening campaign.
Strategic Approach to Screening 5-Chloroquinolin-3-amine Derivatives
A successful HTS campaign for a novel compound library requires a multi-faceted approach, beginning with a clear understanding of the potential biological targets and the selection of appropriate assay technologies. For the this compound library, we propose a parallel screening strategy employing both biochemical and cell-based assays to maximize the discovery of bioactive compounds.
Rationale for a Dual-Screening Approach
-
Biochemical Assays: These assays provide a direct measure of a compound's interaction with a purified biological target, such as a protein kinase. [3] They are invaluable for identifying direct inhibitors and understanding the mechanism of action at a molecular level. Their controlled, cell-free environment minimizes confounding factors and often results in highly reproducible data. [3]
-
Cell-Based Assays: In contrast, cell-based assays assess a compound's activity within a more physiologically relevant context. [4] These assays can identify compounds that modulate a specific pathway or cellular process, without prior knowledge of the exact molecular target. [6] Importantly, they also provide an early indication of a compound's ability to permeate cell membranes and its potential cytotoxicity. [4]
Biochemical Screening: Targeting the Kinome
Given that numerous quinoline derivatives have been identified as kinase inhibitors, a primary biochemical screen targeting a panel of protein kinases is a logical starting point. [5, 17]
Assay Technology Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust and sensitive assay technology well-suited for HTS of kinase activity. [13] It offers a homogeneous format (no wash steps), which simplifies automation and reduces variability.
Principle of a TR-FRET Kinase Assay:
-
A biotinylated substrate peptide and a phospho-specific antibody labeled with a europium cryptate (donor) are used.
-
The kinase phosphorylates the substrate in the presence of ATP.
-
A second antibody, recognizing the phosphorylated substrate, is labeled with a second fluorophore (acceptor, e.g., XL665).
-
When the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor.
-
Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a low FRET signal.
Detailed Protocol: TR-FRET Kinase Inhibition Assay
Materials:
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Target Kinase: Purified, active recombinant kinase.
-
Substrate: Biotinylated peptide substrate specific for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. [13]
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Assay Plates: 384-well, low-volume, white or black microplates.
-
Liquid Handling: Automated liquid handlers for dispensing reagents and compounds.
-
Plate Reader: A plate reader capable of TR-FRET measurements.
Protocol Steps:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library plate to the corresponding wells of the 384-well assay plate. Also include positive controls (known inhibitor) and negative controls (DMSO).
-
Kinase Addition: Add 5 µL of the target kinase, diluted to the optimal concentration in assay buffer, to all wells.
-
Compound-Enzyme Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP at their respective optimal concentrations in assay buffer.
-
Kinase Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix (containing the europium-labeled antibody and streptavidin-XL665 in detection buffer).
-
Detection Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plates on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis and Hit Identification
-
Calculate the TR-FRET ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.
-
Normalize the data: Normalize the TR-FRET ratios to the plate controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Hit Selection: Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls). [13]
Table 1: Representative Data from a Primary Kinase Screen
| Compound ID | Target Kinase | % Inhibition | Hit ( >50%) |
| CQA-001 | Kinase A | 85.2 | Yes |
| CQA-002 | Kinase A | 12.5 | No |
| CQA-003 | Kinase A | 65.7 | Yes |
| ... | ... | ... | ... |
| Staurosporine | Kinase A | 98.9 | Yes |
| DMSO | Kinase A | 0.1 | No |
Cell-Based Phenotypic Screening
Phenotypic screens are a powerful approach to identify compounds with desired cellular effects, such as inducing cancer cell death. [6]
Assay Selection: Cell Viability/Cytotoxicity Assay
A cell viability assay is a fundamental and robust method for identifying compounds that are cytotoxic to cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular choice due to its sensitivity and simple "add-mix-read" protocol.
Principle of the CellTiter-Glo® Assay:
This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent contains luciferase and its substrate, which produce a luminescent signal in the presence of ATP. A decrease in the luminescent signal corresponds to a decrease in cell viability.
Detailed Protocol: Cancer Cell Viability Assay
Materials:
-
Compound Library: this compound derivatives in DMSO.
-
Cell Line: A human cancer cell line relevant to the therapeutic area of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer). [9]
-
Cell Culture Medium: Appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Control Compound: A known cytotoxic agent (e.g., Doxorubicin).
-
Assay Plates: 384-well, clear-bottom, white-walled microplates.
-
Instrumentation: Automated liquid handler, cell incubator, and a luminometer.
Protocol Steps:
-
Cell Seeding: Seed the 384-well plates with the cancer cells at a predetermined optimal density in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of the library compounds, positive control, and negative control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Plate Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Hit Identification
-
Data Normalization: Normalize the raw luminescence data to the plate controls:
-
% Viability = 100 * (Signal_compound / Signal_negative_control)
-
-
Hit Selection: Identify cytotoxic hits as compounds that reduce cell viability below a certain threshold (e.g., <50% viability).
Table 2: Representative Data from a Primary Cell Viability Screen
| Compound ID | Cell Line | % Viability | Hit ( <50%) |
| CQA-001 | MCF-7 | 42.1 | Yes |
| CQA-002 | MCF-7 | 95.8 | No |
| CQA-003 | MCF-7 | 88.3 | No |
| ... | ... | ... | ... |
| Doxorubicin | MCF-7 | 15.4 | Yes |
| DMSO | MCF-7 | 100.0 | No |
Hit Validation and Follow-up Studies
The primary HTS will likely generate a number of initial "hits." However, it is crucial to perform follow-up studies to confirm their activity and eliminate false positives.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the primary hits from a fresh, powdered sample of the compound to rule out issues with the original library sample.
-
Dose-Response Curves: Determine the potency of the confirmed hits by generating 10-point dose-response curves to calculate the IC₅₀ (for biochemical assays) or EC₅₀ (for cell-based assays).
-
Orthogonal Assays: Confirm the activity of the hits using a different assay technology to rule out assay-specific artifacts. For example, a kinase hit from a TR-FRET assay could be confirmed using a fluorescence polarization (FP) assay.
-
Selectivity Profiling: For hits from the biochemical kinase screen, test their activity against a panel of other kinases to determine their selectivity profile. Highly selective inhibitors are often more desirable as they are less likely to have off-target effects.
-
Mechanism of Action Studies: For hits from the phenotypic screen, further cell-based assays can be employed to elucidate their mechanism of action. This could include assays for apoptosis, cell cycle arrest, or the inhibition of specific signaling pathways.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the activity of related compounds from the library to identify initial SAR trends. This information is critical for guiding future medicinal chemistry efforts to optimize the hit compounds.
Conclusion
The high-throughput screening of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents, particularly in the realm of oncology. The dual-pronged screening strategy outlined in these application notes, combining target-based biochemical assays with phenotypic cell-based screens, provides a comprehensive approach to identifying and characterizing bioactive compounds from this novel library. Rigorous hit validation and follow-up studies are paramount to ensure the progression of high-quality lead compounds into the drug discovery pipeline. By adhering to these detailed protocols and the underlying scientific principles, researchers can efficiently and effectively explore the therapeutic potential of the this compound scaffold.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for 5-Chloroquinolin-3-amine Compounds
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery and development pipeline.[1][2] In vitro cytotoxicity assays serve as a crucial primary screen, offering vital insights into the concentration-dependent toxicity of a compound on cultured cells. This information is paramount for screening extensive compound libraries, deciphering mechanisms of cell death, and triaging promising candidates for subsequent preclinical development.[1] Quinoline derivatives, a class of heterocyclic aromatic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4][5][6] Specifically, compounds like 5-Chloroquinolin-3-amine are synthetic building blocks that can be modified to develop new therapeutic agents.[3] Therefore, a rigorous and systematic assessment of their cytotoxic effects is essential to determine their therapeutic window and potential liabilities.[7]
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and rationale behind each experimental choice. We will explore a multi-parametric approach, moving from general measures of cell viability to more specific assays that elucidate the mechanism of cell death, such as apoptosis and oxidative stress.
Part 1: Foundational Cytotoxicity Assessment - Is the Compound Affecting Cell Viability?
The initial goal is to determine if and at what concentration the this compound compound affects the overall health of a cell population. Assays that measure metabolic activity or membrane integrity are excellent first-tier screens.
MTT Assay: A Measure of Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in most cases, correlates with cell viability.[8][9] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9] This allows for the quantification of cytotoxicity by measuring the reduction in metabolic activity upon exposure to the test compound.
Workflow Visualization:
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture the selected cell line (e.g., HeLa, MCF-7, or a relevant non-cancerous line like HEK293) to a logarithmic growth phase.[11]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]
-
Rationale: Optimal seeding density is crucial. Too few cells will result in a low signal, while too many can lead to over-confluency and nutrient depletion, affecting metabolic rates irrespective of the compound's effect.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound compound in a suitable solvent, typically DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range initially (e.g., 0.1 µM to 100 µM).[12]
-
Include necessary controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This is critical to ensure the solvent itself is not causing cytotoxicity.[12] The final DMSO concentration should ideally be kept below 0.5%.[11]
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Blank Control: Medium only (no cells) to measure background absorbance.[10]
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[12]
-
Incubate the plate for an additional 3-4 hours at 37°C.[12]
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the crystals.[13]
-
Mix thoroughly by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
-
Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]
-
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures logarithmic growth and prevents over-confluency.[12] |
| Compound Concentrations | 0.1 µM - 100 µM (initial screen) | Covers a broad range to identify the cytotoxic window. |
| DMSO Concentration | < 0.5% (v/v) | Minimizes solvent-induced cytotoxicity.[11] |
| MTT Incubation Time | 3 - 4 hours | Allows for sufficient formazan crystal formation in viable cells.[12] |
| Absorbance Wavelength | 570 nm (reference ~630 nm) | Optimal wavelength for detecting the purple formazan product.[10] |
LDH Release Assay: A Measure of Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that quantifies the loss of cell membrane integrity.[1] LDH is a stable cytosolic enzyme present in most eukaryotic cells.[14] When the plasma membrane is damaged, LDH is rapidly released into the cell culture supernatant.[14][15] The amount of LDH released is proportional to the number of lysed or damaged cells. The assay measures the enzymatic activity of LDH in the supernatant through a coupled reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[16]
Mechanism Visualization:
Caption: Principle of the LDH cytotoxicity assay.
Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Section 1.1, steps 1 & 2).
-
It's crucial to also prepare the following controls for each plate:[16]
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection. This represents 100% cytotoxicity.
-
Culture Medium Background: Medium only (no cells).
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new, clean 96-well plate. Avoid disturbing the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a dye solution).
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
-
Data Acquisition and Analysis:
-
Add a stop solution if required by the kit protocol.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100.
-
Ensure all values are corrected for the culture medium background.
-
-
Part 2: Mechanistic Insight - How is the Compound Inducing Cell Death?
Once general cytotoxicity is established, the next logical step is to investigate the underlying mechanism. Apoptosis (programmed cell death) is a common pathway induced by anticancer compounds.
Caspase-3/7 Activity Assay: A Key Indicator of Apoptosis
Principle: Caspases are a family of proteases that are central to the execution phase of apoptosis.[17] Effector caspases, specifically caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave key cellular proteins, leading to the characteristic morphological changes of apoptosis.[17] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for caspase-3 and -7.[18][19] When activated caspases cleave the substrate, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[18][19]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays. The cell density and treatment protocol are similar to the MTT assay.
-
Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) and negative/vehicle controls.
-
-
Assay Procedure (Add-Mix-Measure Format):
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[19] The reagent contains lysis buffer, so no prior cell processing is needed.
-
Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
An increase in the luminescent signal in compound-treated wells compared to vehicle-treated wells indicates the activation of apoptosis.
-
Reactive Oxygen Species (ROS) Assay: Investigating Oxidative Stress
Principle: Many quinoline compounds are known to exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS).[20] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death.[21][22][23] This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent.[20] Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[22]
Detailed Protocol: H₂DCFDA-based ROS Detection
-
Cell Seeding and Treatment:
-
Seed cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Treat cells with the this compound compound for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event in cell death.
-
Include a positive control (e.g., H₂O₂) and a negative/vehicle control.
-
-
Probe Loading:
-
Prepare a working solution of H₂DCFDA in serum-free medium (typically 5-10 µM).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the H₂DCFDA working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Remove the H₂DCFDA solution and wash the cells again with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate fluorometer with excitation at ~495 nm and emission at ~529 nm.[22]
-
An increase in fluorescence in treated cells indicates an elevation in intracellular ROS levels.
-
Part 3: Data Interpretation and Troubleshooting
Data Presentation: The primary endpoint for foundational cytotoxicity assays is the IC₅₀ value, which represents the concentration of a compound that causes a 50% reduction in cell viability.[1] It is a key measure of a drug's potency. Results should be presented clearly for comparison.
Table 1: Hypothetical Cytotoxicity Data for a this compound Compound
| Cell Line | Assay | Exposure Time | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 hours | 12.5 ± 1.3 |
| HeLa (Cervical Cancer) | LDH | 48 hours | 15.2 ± 2.1 |
| HEK293 (Normal Kidney) | MTT | 48 hours | 45.8 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and consistent technique; Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[24] |
| Low absorbance/fluorescence signal | Cell density is too low; Insufficient incubation time with the assay reagent. | Perform a cell titration experiment to find the optimal seeding density; Optimize the incubation time for your specific cell line.[11] |
| High background in control wells | Microbial contamination; Interference from phenol red or serum in the medium. | Regularly check cultures for contamination; Use phenol red-free medium for the assay step; Run controls with serum-free medium to check for interference.[11] |
| Compound precipitates in media | Poor solubility of the this compound compound. | Check the compound's solubility limit; Ensure the final DMSO concentration is as low as possible (<0.5%); Gently mix the compound in the medium before adding it to cells.[11] |
Conclusion
A multi-assay approach provides a robust and comprehensive profile of the cytotoxic effects of novel this compound compounds. By starting with broad measures of cell viability like the MTT and LDH assays, researchers can efficiently screen compounds and determine their potency (IC₅₀). Subsequent investigation into specific cell death pathways using assays for caspase activity and ROS production can then elucidate the compound's mechanism of action. This systematic evaluation is indispensable for making informed decisions in the drug discovery process, identifying promising therapeutic candidates while flagging potential toxic liabilities early on.
References
- 1. benchchem.com [benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. stemcell.com [stemcell.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Reactive Oxygen Species (ROS) Detection Assay Kit - Lifeasible [lifeasible.com]
- 23. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: Development of Novel Antibacterial Agents from the 5-Chloroquinolin-8-amine Scaffold
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of new antibacterial agents.[1] The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial and antimalarial effects.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-chloroquinolin-8-amine as a starting scaffold for the synthesis and evaluation of novel antibacterial candidates. We present detailed, field-proven protocols for chemical synthesis, in vitro antibacterial screening, preliminary mechanism of action studies, and essential cytotoxicity assessment. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for their specific discovery programs.
Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery
Quinoline and its derivatives are heterocyclic aromatic compounds that have long been a cornerstone of medicinal chemistry.[2] The class's prominence began with the discovery of quinine and later, synthetic analogs like chloroquine for malaria.[3][6] In the antibacterial realm, the related quinolone and fluoroquinolone antibiotics (e.g., ciprofloxacin) are highly successful drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[6][7][8][9][10]
The 5-chloroquinolin-8-amine scaffold offers a versatile starting point for modification. The chlorine atom at the 5-position and the primary amine at the 8-position are key handles for synthetic elaboration, allowing for the introduction of diverse chemical moieties to modulate physiochemical properties and biological activity. Structure-activity relationship (SAR) studies have shown that substituents on the quinoline ring are crucial for potency and spectrum of activity.[11][12][13] This guide will walk through a logical workflow from a rationally designed synthesis to robust biological characterization.
Strategic Development Workflow
A successful antibacterial development program follows a structured screening cascade. The initial phase involves synthesizing a focused library of derivatives, which are then subjected to primary antibacterial screening. Promising "hits" from this screen are advanced to determine bactericidal activity and assess selectivity through cytotoxicity assays. Finally, preliminary mechanism of action (MoA) studies are conducted to understand how the compounds exert their antibacterial effect.
Caption: High-level workflow for antibacterial agent development.
Protocol 1: Synthesis of a Schiff Base Derivative
Rationale: Schiff base formation is a robust and straightforward reaction that introduces an imine linkage. This modification significantly alters the electronic and steric properties of the parent molecule and is a common strategy in the synthesis of bioactive compounds. Here, we describe the synthesis of a representative derivative using 4-methoxybenzaldehyde.
Materials:
-
5-chloroquinolin-8-amine
-
4-methoxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard reflux apparatus, magnetic stirrer, TLC plates, and purification setup (recrystallization or column chromatography).
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-chloroquinolin-8-amine (1.78 g, 10 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: To this solution, add 4-methoxybenzaldehyde (1.36 g, 10 mmol).
-
Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure Schiff base derivative, (E)-N-(4-methoxybenzylidene)-5-chloroquinolin-8-amine.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Antibacterial Screening
The initial evaluation of antibacterial activity is performed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[14][15][16]
Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][17] The broth microdilution method is a standardized and efficient way to determine MIC values for multiple compounds against different bacterial strains.[16]
Materials:
-
Synthesized quinoline derivatives (dissolved in DMSO to a stock concentration of 10 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: Prepare a fresh overnight culture of the test bacteria in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound.
-
Add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock compound solution (appropriately diluted from the 10 mg/mL stock) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[14]
Minimum Bactericidal Concentration (MBC) Assay
Rationale: The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[17][18] It is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar. This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. An agent is considered bactericidal if the MBC is no more than four times the MIC.[14]
Step-by-Step Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which corresponds to the absence of bacterial colonies on the agar.[14][16][18]
Table 1: Representative Antibacterial Activity Data
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Derivative A | S. aureus | 8 | 16 | Bactericidal |
| Derivative B | S. aureus | 16 | >128 | Bacteriostatic |
| Derivative A | E. coli | 32 | 64 | Bactericidal |
| Derivative B | E. coli | 64 | >128 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 0.5 | 1 | Bactericidal |
Protocol 3: Preliminary Mechanism of Action (MoA) Assay
Rationale: Since many quinoline-based drugs target bacterial DNA gyrase, a DNA gyrase supercoiling inhibition assay is a logical first step in elucidating the MoA of novel active compounds.[7][8][9] This assay measures the ability of a compound to inhibit the enzyme's function of introducing negative supercoils into relaxed plasmid DNA.[19][20]
Caption: Inhibition of DNA Gyrase by a quinoline compound.
Materials:
-
E. coli DNA Gyrase enzyme and assay buffer (commercially available kits)[21]
-
Relaxed pBR322 plasmid DNA
-
ATP solution
-
Test compounds and a known inhibitor (e.g., Ciprofloxacin)
-
Agarose, TAE buffer, Gel loading dye, Ethidium bromide
-
Gel electrophoresis system and imaging equipment
Step-by-Step Protocol:
-
Reaction Setup: On ice, prepare reaction mixtures in microfuge tubes. A typical 20 µL reaction includes: Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), ATP, and the test compound at various concentrations.[22]
-
Enzyme Addition: Initiate the reaction by adding a defined unit of DNA gyrase to each tube (except the no-enzyme control). Mix gently.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[21][22]
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS or EDTA.[21]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 90V for 1.5 hours) until the different plasmid forms are separated.
-
Visualization & Analysis: Visualize the DNA bands under UV light.
-
Negative Control (no enzyme): A single band corresponding to relaxed DNA.
-
Positive Control (enzyme, no inhibitor): A prominent, faster-migrating band corresponding to supercoiled DNA.
-
Test Compound: Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.
-
Protocol 4: Cytotoxicity Assessment (MTT Assay)
Rationale: A crucial step in drug development is to ensure that the antibacterial compounds are selective for bacterial cells over mammalian cells. The MTT assay is a standard colorimetric method to assess cell viability.[23][24] It measures the metabolic activity of mitochondrial reductase enzymes in living cells, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[23][25]
Materials:
-
Mammalian cell line (e.g., HEK293 or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells for untreated cells (viability control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[23][26] Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25][26]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability versus compound concentration.
Table 2: Representative Cytotoxicity Data
| Compound | Target | IC₅₀ (µM) | MIC for S. aureus (µM) | Selectivity Index (SI = IC₅₀/MIC) |
| Derivative A | HEK293 Cells | >100 | ~25 | >4 |
| Derivative C | HEK293 Cells | 15 | ~30 | 0.5 (Non-selective) |
| Ciprofloxacin | HEK293 Cells | >200 | ~3 | >66 |
A higher Selectivity Index (SI) is desirable, indicating the compound is more toxic to bacteria than to mammalian cells.
Conclusion and Future Directions
This guide outlines a foundational strategy for the development of novel antibacterial agents starting from the 5-chloroquinolin-8-amine scaffold. The protocols provided for synthesis, antibacterial screening, mechanistic investigation, and cytotoxicity evaluation represent a robust and industry-standard workflow. Researchers who identify compounds with potent bactericidal activity and a high selectivity index should proceed to more advanced studies, including evaluation against a broader panel of resistant bacterial strains, time-kill kinetic assays, and ultimately, in vivo efficacy studies in animal models of infection. The versatility of the quinoline scaffold continues to offer promising avenues in the critical search for next-generation antibiotics.[1][2]
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [iris.who.int]
- 12. policycommons.net [policycommons.net]
- 13. researchgate.net [researchgate.net]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. MIC & MBC - Phi NanoScience Center (PNSC) [phi-nano.com]
- 16. emerypharma.com [emerypharma.com]
- 17. ibtbioservices.com [ibtbioservices.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 20. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. topogen.com [topogen.com]
- 22. journals.asm.org [journals.asm.org]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Prepare Amides from 5-Chloroquinolin-3-amine
Introduction: The Strategic Importance of 5-Chloroquinolin-3-yl Amides
The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. When functionalized with an amide linkage at the 3-position, and bearing a chloro-substituent at the 5-position, the resulting 5-chloroquinolin-3-yl amides become key pharmacophores with significant potential. These molecules are explored for their diverse biological activities, including but not limited to anticancer and antibacterial properties. The amide bond, a cornerstone of peptide and protein structure, provides a stable, planar linkage that can participate in crucial hydrogen bonding interactions with biological targets.[1] The synthetic accessibility and modular nature of amide bond formation allow for the systematic exploration of structure-activity relationships (SAR) by varying the acyl component.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic routes to prepare a diverse library of amides starting from 5-chloroquinolin-3-amine. We will delve into the mechanistic underpinnings of these transformations, offer field-proven, step-by-step protocols, and provide insights into experimental design and optimization.
Synthetic Strategies: A Tale of Two Pathways
The preparation of amides from an amine and a carboxylic acid is one of the most fundamental and frequently performed reactions in organic synthesis.[][3] The primary challenge lies in the activation of the carboxylic acid, as a direct reaction with an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Two principal and highly effective strategies have emerged to overcome this hurdle: the use of highly reactive acylating agents, such as acyl chlorides, and the in-situ activation of carboxylic acids using coupling reagents.
Below is a logical workflow illustrating the decision-making process for selecting a synthetic route.
Caption: Decision workflow for synthesizing N-(5-chloroquinolin-3-yl)amides.
Route A: Acylation via Acyl Chlorides – The Schotten-Baumann Reaction
The reaction of an amine with an acyl chloride is a classic, rapid, and often high-yielding method for amide synthesis.[][5] This transformation, frequently performed under what are known as Schotten-Baumann conditions, involves treating the amine with the acyl chloride in the presence of a base.[6][7]
Mechanism and Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism.[8][9][10] The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to reform the carbonyl group and yield the protonated amide. A base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]
Caption: Mechanism of amide formation via the Schotten-Baumann reaction.
Protocol 1: General Procedure for Acylation with Acyl Chlorides
This protocol is designed for the synthesis of N-(5-chloroquinolin-3-yl)benzamide as a representative example.
Materials
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 178.61 | 1.0 | 1.0 |
| Benzoyl Chloride | 140.57 | 1.1 | 1.1 |
| Triethylamine (TEA) or Pyridine | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (178.6 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the amine is fully dissolved.
-
Base Addition: Add triethylamine (0.21 mL, 1.5 mmol). Cool the mixture to 0 °C in an ice-water bath. This is critical as the reaction is often exothermic.[]
-
Acyl Chloride Addition: Add benzoyl chloride (0.13 mL, 1.1 mmol) dropwise to the stirring solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) may form.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 10 mL of 1 M HCl (to remove excess base), 10 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to afford the pure N-(5-chloroquinolin-3-yl)benzamide.
Route B: Direct Amide Coupling with Carboxylic Acids
Mechanism and Rationale: The Role of Carbodiimides
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are among the most common coupling reagents.[13] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate can be directly attacked by the amine to form the amide bond, generating a soluble urea byproduct.
However, the O-acylisourea can rearrange to a stable N-acylurea, a common side reaction. To mitigate this and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[13]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Protocol 2: General Procedure for EDC/HOBt Mediated Coupling
This protocol describes the coupling of this compound with a generic carboxylic acid.
Materials
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| Carboxylic Acid (R-COOH) | - | 1.1 | 1.1 |
| This compound | 178.61 | 1.0 | 1.0 |
| EDC·HCl | 191.70 | 1.2 | 1.2 |
| HOBt | 135.12 | 1.2 | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a flask, add the carboxylic acid (1.1 mmol), this compound (178.6 mg, 1.0 mmol), and HOBt (162 mg, 1.2 mmol).
-
Dissolution: Add anhydrous DMF (10 mL) and stir to dissolve. Add DIPEA (0.35 mL, 2.0 mmol).
-
Activation: Cool the solution to 0 °C. Add EDC·HCl (230 mg, 1.2 mmol) in one portion. The reaction mixture may become cloudy.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into 50 mL of cold water. A precipitate may form. If so, collect by filtration.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
Conclusion and Further Considerations
The two routes presented here—acylation with acyl chlorides and direct coupling with carboxylic acids—are the workhorses for the synthesis of N-(5-chloroquinolin-3-yl)amides. The choice between them is typically dictated by the availability and stability of the starting materials.[14] For rapid library synthesis from commercially available acyl chlorides, the Schotten-Baumann approach is often more direct. For more complex, late-stage functionalization or when using sensitive carboxylic acids, modern coupling reagents like EDC provide a milder and more versatile alternative.[12]
Furthermore, the field of amide synthesis is continually evolving, with catalytic methods that avoid stoichiometric activating agents gaining prominence as a "green chemistry" alternative.[4][15][16] These methods, often employing boronic acid or metal catalysts, facilitate the direct condensation of carboxylic acids and amines with water as the only byproduct and may be considered for large-scale syntheses.[4][12]
References
- 1. hepatochem.com [hepatochem.com]
- 3. pulsus.com [pulsus.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. youtube.com [youtube.com]
- 9. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. reddit.com [reddit.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.uniss.it [iris.uniss.it]
- 15. [PDF] Catalytic amide formation from non-activated carboxylic acids and amines. | Semantic Scholar [semanticscholar.org]
- 16. Catalytic amide formation from non-activated carboxylic acids and amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Chloroquinolin-3-amine synthesis
Welcome to the technical support center for the synthesis of 5-Chloroquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the quinoline core of this compound?
A1: The Friedländer annulation is a widely employed and robust method for constructing the quinoline scaffold.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][3] For this compound, this would typically involve reacting a 2-amino-5-chlorobenzaldehyde or a related ketone with a reagent that can provide the C2-C3 fragment with a 3-amino group, such as an α-amino ketone or its precursor.
Q2: How do I select the appropriate catalyst for the Friedländer synthesis?
A2: The choice between an acid or base catalyst is critical and depends on the reactivity of your specific substrates.[2]
-
Acid Catalysts : These are generally effective for a broad range of starting materials. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and indium(III) triflate (In(OTf)₃).[2][4] Lewis acids are particularly effective in promoting the condensation and cyclization steps.[3][4]
-
Base Catalysts : Bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) are often used for more reactive substrates.[2] However, they can promote unwanted side reactions, most notably the self-condensation of the ketone partner.[5]
Q3: What solvent systems are recommended for this reaction?
A3: Solvent choice can significantly influence reaction rates and reactant solubility.
-
Protic Solvents : Alcohols like ethanol or butanol are common, especially for base-catalyzed reactions, as they can facilitate proton transfer.
-
Aprotic Polar Solvents : Solvents like DMF or DMSO are excellent for reactions involving salts and can often allow for higher reaction temperatures.
-
Solvent-Free Conditions : In some cases, the reaction can be performed neat (solvent-free), particularly with thermal promotion or microwave irradiation, which can be a greener and more efficient alternative.[5]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to resolve the starting materials from the product. The disappearance of the limiting reagent and the appearance of a new, typically more polar (amine) or UV-active (quinoline) spot, indicates progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass of the desired product and track its formation over time.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low conversion is one of the most frequent challenges. The underlying cause can often be diagnosed by systematically evaluating the reaction parameters.
Possible Causes & Solutions:
-
Inappropriate Catalyst Selection : The catalyst may not be suitable for your specific substrates.
-
Solution : If using a base catalyst and observing low yield, consider switching to an acid catalyst like p-TsOH or a Lewis acid like ZnCl₂ to avoid aldol side reactions.[2] Screen a small panel of catalysts to identify the optimal choice for your system.
-
-
Suboptimal Reaction Temperature : The reaction may have a high activation energy barrier.
-
Solution : Gradually increase the reaction temperature in increments of 10-20 °C. Many Friedländer syntheses require heating or reflux conditions to proceed efficiently.[7] Conversely, if decomposition is suspected, try lowering the temperature.
-
-
Poor Substrate Reactivity : Steric hindrance or deactivating electronic effects on either the 2-amino-5-chlorophenyl carbonyl compound or the α-methylene partner can slow the reaction.
-
Solution : For less reactive substrates, more forcing conditions are necessary. This may include using a stronger catalyst (e.g., moving from p-TsOH to H₂SO₄), higher temperatures, and longer reaction times.[8]
-
-
Presence of Moisture : Reagents like Lewis acids and some bases are sensitive to water, which can quench the catalyst or participate in side reactions.
Problem 2: Formation of Significant Impurities
The appearance of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and reduces yield.
Possible Causes & Solutions:
-
Aldol Self-Condensation : This is the most common side reaction, especially under basic conditions, where the ketone starting material reacts with itself.[2][5]
-
Solution : Switch from a base to an acid catalyst. Alternatively, one can use an imine analog of the 2-aminoaryl ketone to prevent the initial aldol reaction.[5] Adding the ketone slowly to the reaction mixture can also help minimize its self-condensation.
-
-
Formation of Regioisomers : If an asymmetric ketone is used (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, leading to a mixture of quinoline regioisomers.
-
Solution : This is a challenging issue to resolve post-synthetically. The best approach is to choose a starting material that avoids this ambiguity. Alternatively, specialized catalysts or directing groups may be required to favor one regioisomer.[5]
-
-
Degradation of Starting Material or Product : Harsh conditions (high temperature or strong acid/base) can cause decomposition.
-
Solution : Monitor the reaction closely by TLC. If new, undesired spots appear over time that are not the product, consider reducing the temperature or reaction time. Ensure the product is stable under the workup conditions.
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Possible Causes & Solutions:
-
Product is Highly Soluble in the Aqueous Phase : As an amine, the product can be protonated during an acidic workup and remain in the aqueous layer.
-
Solution : After quenching the reaction, carefully neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution) to a pH of 7-8 before extraction with an organic solvent like dichloromethane or ethyl acetate.[7] This ensures the amine is in its freebase form and will partition into the organic layer.
-
-
Product Co-elutes with Impurities during Chromatography : The polarity of the product may be very similar to that of a starting material or a side product.
-
Solution : Optimize the solvent system for column chromatography. A gradient elution may be necessary. Sometimes, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and separation of amines by preventing tailing on silica gel.[9]
-
-
Product is an Oil or Fails to Crystallize : The final product may not be a solid, making handling difficult.
-
Solution : If the freebase is an oil, consider converting it to a stable salt (e.g., hydrochloride or maleate). This is done by dissolving the purified oil in a suitable solvent (like ether or ethyl acetate) and adding a solution of the corresponding acid (e.g., HCl in ether). The resulting salt often precipitates as a solid that can be easily filtered and dried.[10]
-
Data and Protocols
Table 1: Recommended Starting Conditions for Friedländer Synthesis
| Catalyst Type | Catalyst Example | Solvent | Temperature | Notes |
| Brønsted Acid | p-TsOH (10-20 mol%) | Toluene, Ethanol | 80-110 °C (Reflux) | Good general-purpose catalyst. Tolerant of many functional groups.[2][11] |
| Lewis Acid | In(OTf)₃ (5-10 mol%) | Dichloromethane, Solvent-free | Room Temp to 80 °C | Highly effective, can sometimes be used in milder conditions.[4] |
| Base | KOH, KOtBu (1.1 eq) | Ethanol, t-Butanol | 80-100 °C (Reflux) | Best for highly reactive substrates; high risk of aldol side reactions.[2] |
General Experimental Protocol: Acid-Catalyzed Synthesis
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-amino-5-chlorobenzaldehyde (1.0 eq), the α-methylene carbonyl compound (1.1 eq), and the chosen solvent (e.g., toluene).
-
Catalyst Addition : Add the acid catalyst (e.g., p-TsOH, 0.2 eq) to the mixture.
-
Reaction : Heat the mixture to reflux (e.g., 110 °C for toluene) under an inert atmosphere (N₂).
-
Monitoring : Monitor the reaction's progress using TLC until the starting aldehyde is consumed (typically 4-24 hours).
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to quench the acid.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the this compound.
Visualizations
Reaction Mechanism: Friedländer Synthesis
The reaction can proceed via two primary pathways: an initial aldol condensation followed by cyclization, or formation of a Schiff base followed by an intramolecular aldol reaction.[3]
Caption: Possible mechanistic pathways for the Friedländer quinoline synthesis.
General Experimental Workflow
This diagram outlines the typical sequence of operations from setting up the reaction to obtaining the final, purified product.
References
- 1. organicreactions.org [organicreactions.org]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 10. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Chloroquinolin-3-amine by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are tasked with the purification of 5-Chloroquinolin-3-amine using column chromatography. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on a standard silica gel column?
A: Severe peak tailing or streaking is a common issue when purifying basic compounds like aromatic amines on standard silica gel.[1] The primary cause is the strong interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the silica surface.[2] This can lead to irreversible adsorption, sample degradation, and poor separation.[2]
Q2: What is the ideal stationary phase for purifying this compound?
A: While standard silica can be used with modifications, alternative stationary phases often provide superior results. Consider these options:
-
Amine-functionalized silica: This is often the best choice as the basic surface minimizes interactions with the amine analyte, leading to better peak shape and recovery.[2][3] It allows for the use of less polar, non-polar/ethyl acetate solvent systems.[2]
-
Deactivated silica gel: You can pre-treat standard silica gel by flushing it with a solvent system containing a small amount of a base like triethylamine (TEA) (1-3%) to neutralize the acidic sites.[4]
-
Alumina (basic or neutral): Alumina is a less acidic alternative to silica and can be effective for purifying basic compounds.[2]
-
Reversed-Phase (C18): For more polar amine compounds, reversed-phase chromatography can be a powerful option.[1][2]
Q3: How do I select an appropriate mobile phase?
A: Mobile phase selection is critical and depends on your chosen stationary phase.
-
For Normal-Phase (Silica, Amine-Silica, Alumina): Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent such as ethyl acetate, dichloromethane (DCM), or isopropanol. For basic compounds on standard silica, adding a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase is crucial to improve peak shape by competing with the analyte for active sites on the silica.[2][4]
-
For Reversed-Phase (C18): A mixture of water and an organic solvent like acetonitrile or methanol is typical.[5] To ensure the amine is in its neutral, free-base form for better retention, the mobile phase pH should be adjusted to be about two units above the pKa of the amine.[2] This can be achieved by adding a volatile base like triethylamine (TEA) at a low concentration (e.g., 0.1%).[2]
Q4: My compound appears to be degrading on the column. What can I do?
A: Degradation is often due to the acidic nature of standard silica gel.[4][6] To mitigate this, you can:
-
Deactivate the silica gel with a basic modifier like triethylamine before loading your sample.[4]
-
Switch to a more inert stationary phase like amine-functionalized silica or alumina .[2][4]
-
Minimize the time your compound spends on the column by using a faster flow rate or a steeper gradient.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing/Streaking | Strong interaction between the basic amine and acidic silanol groups on silica. | - Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[4]- Switch to an amine-functionalized silica or alumina (basic/neutral) stationary phase.[2][3]- Consider reversed-phase chromatography with a high pH mobile phase.[2] |
| Poor or No Elution of Compound | - Compound is strongly adsorbed to the stationary phase.- Mobile phase is not polar enough.- Compound may have degraded on the column.[6] | - Gradually increase the polarity of the mobile phase. If using DCM/MeOH, for instance, increase the percentage of methanol.[2]- If using standard silica, add a competing base like triethylamine to the mobile phase to help displace the compound.[2]- Test for compound stability on silica using a 2D TLC plate.[6] |
| Co-elution with Impurities | Insufficient selectivity between the target compound and impurities. | - Optimize the mobile phase composition. Test different solvent systems using TLC first.- Change the stationary phase chemistry to alter selectivity (e.g., from silica to amine-silica or a phenyl-hexyl column).[3][7]- Try a different chromatographic mode, such as switching from normal-phase to reversed-phase. |
| Low Recovery/Yield | - Irreversible adsorption of the compound onto the silica column.[2]- Compound degradation during purification.[4] | - Use a deactivated or amine-functionalized stationary phase to minimize strong interactions.[2][4]- Ensure the crude sample is fully dissolved and properly loaded onto the column.- Check fractions carefully; the compound may have eluted in a broad, dilute peak.[6] |
| Compound Elutes at the Solvent Front (Reversed-Phase) | The compound is too polar for the reversed-phase conditions and has a high affinity for the mobile phase.[4] | - Increase the aqueous portion of the mobile phase.- Use a more polar stationary phase, such as one with an embedded polar group (EPG).[4]- Adjust the mobile phase pH to be approximately two units above the amine's pKa to increase its hydrophobicity and retention.[2] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general workflow for the purification of this compound using normal-phase column chromatography with amine-functionalized silica.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal mobile phase for separation.
-
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto an amine-functionalized silica TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal solvent system should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.35.
-
2. Column Preparation:
-
Objective: To pack the column with the stationary phase.
-
Procedure:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of amine-functionalized silica in the initial, least polar mobile phase determined from your TLC analysis.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, then drain the excess solvent until it is level with the top of the silica bed.
-
3. Sample Loading:
-
Objective: To apply the crude sample to the column in a concentrated band.
-
Procedure (Dry Loading is Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection:
-
Objective: To separate the compounds by passing the mobile phase through the column.
-
Procedure:
-
Begin eluting with the initial, non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC optimization. This can be done in a stepwise or continuous manner.
-
Collect fractions of a consistent volume.
-
Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light.
-
5. Analysis and Product Isolation:
-
Objective: To identify and combine the pure fractions and isolate the final product.
-
Procedure:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A flowchart for systematic troubleshooting of purification issues.
References
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Low Yields in 5-Chloroquinolin-3-amine Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Chloroquinolin-3-amine and related derivatives. As a critical scaffold in medicinal chemistry, achieving high yields and purity is paramount. This document provides in-depth, field-proven insights into common synthetic pitfalls and offers structured solutions in a question-and-answer format.
Overview of Synthetic Challenges
The synthesis of substituted quinolines, while well-established, is often plagued by issues such as low yields, aggressive reaction conditions, formation of intractable tars, and complex purification procedures.[1][2] The electronic properties of the chloro- and amino-substituents on the quinoline core can further complicate these reactions. The most common synthetic strategies, such as the Friedländer and Combes syntheses, each present unique challenges that require careful optimization and troubleshooting.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Product Formation
Q1: My Friedländer synthesis is failing to produce the desired this compound. Analysis of the crude reaction mixture shows only starting materials. What are the primary causes?
A1: This issue typically points to three main factors: an inappropriate catalyst, suboptimal reaction temperature, or poor substrate reactivity.[3]
-
Inadequate Catalysis: The Friedländer annulation, a condensation between an o-aminoaryl aldehyde or ketone and a compound with an α-methylene group, requires a catalyst to promote the initial condensation and subsequent cyclodehydration.[5][6] The choice between an acid or base catalyst is substrate-dependent.
-
Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis Acids): These are generally effective for a wide range of substrates. They work by activating the carbonyl group of the ketone toward nucleophilic attack. If your 2-amino-6-chlorobenzaldehyde (or similar precursor) is not reacting, a stronger acid catalyst may be needed.[3]
-
Base Catalysts (e.g., KOH, NaOH, KOtBu): These are often used for more reactive substrates. They function by deprotonating the α-methylene ketone, forming a more nucleophilic enolate.[3][6]
-
-
Suboptimal Temperature: The reaction often requires significant heating to drive the dehydration and cyclization steps.[6][7] If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessive heat can lead to decomposition and tar formation.[2][3] A systematic temperature screen is recommended.
-
Poor Substrate Reactivity: The electronic nature of your starting materials is critical. A deactivating group on either the 2-aminoaryl carbonyl or the methylene-containing reactant can significantly hinder the reaction.[3]
Q2: I am attempting a Combes synthesis to create a related quinoline, but the reaction is sluggish and yields are poor. How can I improve it?
A2: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] Low yields often stem from inefficient formation of the enamine intermediate or a difficult final cyclization step.
-
Catalyst Choice: While sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric esters (PPE) can be more effective as dehydrating agents, driving the reaction forward.[8]
-
Reaction Mechanism: The rate-determining step is the electrophilic aromatic annulation.[8] If the aniline starting material is electron-deficient, this step will be slow. Using a more potent acid catalyst can help overcome this energy barrier.
Category 2: Formation of Impurities and Side Products
Q3: My crude product is a complex mixture containing significant byproducts. What are the most common side reactions in quinoline synthesis?
A3: Side reactions are a major cause of low yields and purification difficulties. The specific byproducts depend on the chosen synthetic route.
-
Aldol Self-Condensation: In the Friedländer synthesis, the ketone reactant can undergo self-condensation, especially under basic conditions.[3][7] This is a common competitive pathway that consumes the starting material. To mitigate this, add the ketone slowly to the reaction mixture or use a milder catalyst.
-
Tar and Polymer Formation: This is a notorious issue in reactions run under harsh acidic and high-temperature conditions, such as the Skraup or Doebner-von Miller syntheses.[1][2] It results from the polymerization of reactants and reactive intermediates. Using a moderating agent like ferrous sulfate (FeSO₄) can help control the exotherm and prevent localized overheating.[1][2]
-
Formation of Regioisomers: When using an unsymmetrical β-diketone in a Combes synthesis or an unsymmetrical ketone in a Friedländer synthesis, a mixture of regioisomers can form.[7][8] The ratio is often influenced by steric hindrance and the electronic effects of the substituents.[8] Altering the acid catalyst (e.g., H₂SO₄ vs. PPA) can sometimes change the isomer ratio.[2]
Q4: How can I confirm the identity of these byproducts?
A4: A combination of analytical techniques is essential for byproduct identification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying components in a complex mixture. It provides both the retention time and the mass-to-charge ratio of each compound, allowing you to propose molecular formulas for byproducts.[10]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: After isolating a byproduct, ¹H and ¹³C NMR will provide detailed structural information.[11]
-
TLC (Thin-Layer Chromatography): TLC is an indispensable tool for initial assessment. The presence of multiple spots indicates a mixture of compounds.
Category 3: Reaction Control and Purification
Q5: My reaction is extremely exothermic and difficult to control, leading to a black, tarry residue.
A5: Uncontrolled exothermic reactions, particularly in Skraup-type syntheses, are a common problem.[1][2]
-
Moderating Agents: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[1][2]
-
Controlled Reagent Addition: Add strong acids (e.g., sulfuric acid) slowly and with efficient external cooling (an ice bath).
-
Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat and prevent the formation of localized hotspots.[1]
Q6: I've managed to synthesize the crude this compound, but purification is proving difficult. What is an effective purification strategy?
A6: Purifying amines can be challenging due to their basicity and potential for streaking on silica gel. A multi-step approach is often necessary.
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the desired amine, pulling it into the aqueous layer as the hydrochloride salt. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH of ~9-10 to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.[12]
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is the next step. To prevent streaking, it is often helpful to pre-treat the silica with a small amount of a basic modifier like triethylamine (Et₃N) or to include ~1% Et₃N in the eluent system.
-
Crystallization: The final purified product can often be obtained as a crystalline solid by dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly.
Diagnostic Protocols & Visualization
Workflow for Troubleshooting Low Yields
The following diagram outlines a logical workflow for diagnosing and solving yield issues.
Caption: A workflow for diagnosing low-yield reactions.
Simplified Friedländer Annulation Mechanism
Understanding the key steps can help pinpoint where a reaction might be failing.
Caption: Key mechanistic steps of the Friedländer synthesis.
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Dissolve a small amount of your starting materials in a suitable solvent (e.g., ethyl acetate) to create reference spots.
-
Withdraw a tiny aliquot (a few microliters) from your reaction mixture using a capillary tube. Quench it in a vial containing a small amount of solvent.
-
Spot the starting material references and the reaction mixture aliquot onto the origin line.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Interpretation:
-
Successful Reaction: The starting material spots should diminish or disappear, and a new spot corresponding to the product should appear.
-
Failed Reaction: Only starting material spots will be visible.
-
Side Products: Multiple new spots will be visible.
-
Data Tables for Optimization
Table 1: Catalyst Selection Guide for Friedländer Synthesis[3][5][7]
| Catalyst Type | Examples | Mechanism of Action | Best For | Potential Issues |
| Base | KOH, NaOH, KOtBu, Piperidine | Deprotonates the α-methylene ketone to form a reactive enolate. | Highly reactive substrates. | Can promote aldol self-condensation of the ketone reactant. |
| Brønsted Acid | p-TsOH, H₂SO₄, TFA | Protonates the carbonyl oxygen, making it more electrophilic. | General purpose, good for less reactive substrates. | Harsh conditions can lead to charring or decomposition. |
| Lewis Acid | ZnCl₂, Sc(OTf)₃, I₂ | Coordinates to the carbonyl oxygen to increase its electrophilicity. | Can offer mild conditions and high efficiency. | Catalyst cost and removal can be a concern. |
Table 2: General Solvent Considerations
| Solvent Property | Examples | Impact on Reaction |
| Polar Protic | Ethanol, Acetic Acid | Can participate in hydrogen bonding, potentially stabilizing intermediates. Often used in classical preparations. |
| Polar Aprotic | DMF, DMSO | High boiling points allow for high reaction temperatures. Good at dissolving a wide range of reactants. |
| Non-Polar | Toluene, Xylene | Can be used with a Dean-Stark trap to azeotropically remove water, driving the equilibrium towards the product. |
| Solvent-Free | N/A | Heating reactants together can be effective but increases the risk of charring and decomposition.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing 5-Chloroquinolin-3-amine for Biological Assays
Welcome to the technical support center for handling challenging compounds in biological research. This guide is dedicated to researchers, scientists, and drug development professionals encountering solubility issues with 5-Chloroquinolin-3-amine. Our goal is to provide you with a deep understanding of the underlying chemical principles and to offer robust, field-proven strategies to ensure the reliable and reproducible performance of your assays.
Frequently Asked Questions (FAQs): Understanding the Solubility Challenge
This section addresses the most common questions our team receives regarding this compound. We'll move beyond simple answers to explain the causality behind these experimental challenges.
Q1: I dissolved this compound in DMSO and it looked perfectly clear. Why did it precipitate the moment I added it to my aqueous assay buffer?
This is a classic and frequently encountered phenomenon known as solvent-shift precipitation .[1] While Dimethyl Sulfoxide (DMSO) is an excellent and powerful organic solvent for a wide range of compounds, including this compound, its properties are vastly different from your aqueous buffer.[2][3][4]
Here's the breakdown of the cause:
-
High Solubility in DMSO: this compound is highly soluble in 100% DMSO, allowing you to create a concentrated stock solution.[1][5]
-
Drastic Polarity Shift: When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer (e.g., PBS, cell culture media), the solvent environment abruptly shifts from highly organic to almost entirely aqueous.
-
Exceeding Aqueous Solubility Limit: The compound's solubility in water is intrinsically very low.[6] The sudden "shock" of the new polar environment causes the compound's concentration to far exceed its maximum aqueous solubility limit, forcing it to crash out of solution as a precipitate.[7] A clear stock solution in DMSO does not guarantee solubility in the final assay medium.[7]
Q2: What is the maximum concentration of DMSO I should have in my final assay? Is more always better for solubility?
While tempting, increasing the DMSO concentration is not a sustainable solution and can compromise your results. A final DMSO concentration of 0.5% to 1% is the widely accepted industry standard.[7] We strongly recommend aiming for ≤0.5% whenever possible.
Causality:
-
Cellular Toxicity: DMSO can be toxic to cells, and concentrations above 1% are frequently shown to impact cell viability, morphology, and function, which can confound your experimental results.[8][9]
-
Assay Interference: DMSO can directly interfere with assay components, such as enzymes, potentially altering their activity and leading to false positive or false negative results.[2]
-
Diminishing Returns: While slightly higher DMSO levels can help, they often aren't sufficient to overcome the poor aqueous solubility of a compound like this compound and merely delay, rather than prevent, precipitation.
Always run a "vehicle control" in your experiments, which includes the highest concentration of DMSO used to treat your cells or samples, to ensure the solvent itself is not responsible for the observed biological effects.[1]
Q3: Can I change the pH of my buffer to improve solubility?
Absolutely. For this compound, pH adjustment is one of the most effective and straightforward strategies to enhance aqueous solubility.
Mechanism & Rationale:
-
Weak Base Chemistry: this compound is a weak base due to the presence of the amine (-NH2) group and the quinoline nitrogen.[10][11] Weakly basic compounds are poorly soluble at neutral or alkaline pH but become significantly more soluble in acidic conditions.[12]
-
Protonation and Salt Formation: In an acidic environment (lower pH), the amine group accepts a proton (H+) to become its protonated, cationic conjugate acid (-NH3+). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[13][14][15] The solubility of quinoline itself increases at a pH lower than its pKa.[14]
Practical Steps:
-
Determine the pKa of your compound (a predicted pKa for the related 5-chloroquinolin-8-amine is approximately 3.02[16]).
-
Prepare your assay buffer at a pH unit or two below the pKa. For instance, adjusting your buffer from pH 7.4 to pH 6.5 or 6.0 can dramatically improve solubility.
-
Crucial Caveat: You must first validate that this new, lower pH does not negatively impact your biological system (e.g., cell health, enzyme activity). Run a pH control experiment to confirm assay integrity.[13]
Q4: Are there any additives or excipients that can help keep my compound in solution?
Yes, using solubility-enhancing excipients is a powerful formulation strategy, with cyclodextrins being a primary choice for in vitro assays.[17][18]
Mechanism of Cyclodextrins:
-
Structure: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (water-repelling) interior cavity and a hydrophilic (water-attracting) exterior.[19][20]
-
Inclusion Complex Formation: The hydrophobic quinoline portion of your compound can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule.[20][21]
-
Enhanced Solubility: This forms a "drug-cyclodextrin inclusion complex." The hydrophilic exterior of the cyclodextrin then faces the aqueous environment, effectively masking the poorly soluble drug and dramatically increasing its apparent water solubility.[20][22][23]
Recommended Excipient:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This derivative is widely used due to its high aqueous solubility and low toxicity in cell-based assays compared to other cyclodextrins.[1][8][13]
See Protocol 3 for a detailed methodology on using HP-β-CD.
Troubleshooting Guide: A Systematic Approach to Precipitation
When you observe precipitation, a systematic approach is key to identifying and solving the problem. Use the following guide and the accompanying workflow diagram to diagnose the issue.
Problem 1: Precipitate Forms Immediately Upon Dilution into Aqueous Buffer
-
Most Likely Cause: Solvent shock and exceeding the kinetic solubility limit.[7][24]
-
Immediate Actions:
-
Reduce Final Concentration: Your target concentration may simply be too high for the compound's aqueous solubility. Perform a serial dilution to find the maximum soluble concentration under your exact assay conditions.[7]
-
Optimize Dilution Technique: Avoid adding the DMSO stock directly. Instead, add the stock solution dropwise into the vortexing or swirling aqueous buffer.[24] This prevents localized high concentrations. An even better method is serial dilution in an intermediate solvent or the final buffer.
-
Lower the Buffer pH: As discussed in the FAQs, protonating the amine group by lowering the pH is a highly effective first step for this class of compounds.[13][14]
-
Problem 2: Solution is Initially Clear, but Precipitate Forms Over Time (e.g., in the incubator)
-
Most Likely Cause: The compound is in a metastable, supersaturated state and is crashing out over time. This can be influenced by temperature or interactions with media components.[24]
-
Immediate Actions:
-
Temperature Control: Ensure all your components (buffer, media) are pre-warmed to the assay temperature (e.g., 37°C) before adding the compound.[24] Temperature shifts can decrease solubility.
-
Incorporate a Solubility Enhancer: This is an ideal scenario for using HP-β-CD. The inclusion complex provides greater thermodynamic stability to the solubilized compound, preventing it from precipitating over the course of a longer incubation.[19][21][23]
-
Assess Media Components: If using cell culture media with serum, be aware that the compound can bind to proteins like albumin. While this can sometimes help with solubility, lot-to-lot variability in serum can lead to inconsistent results.[1] Test solubility in both serum-free and serum-containing media.
-
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of this compound in a suitable vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Using anhydrous DMSO is critical as absorbed water can reduce solubility over time.
-
Solubilize: Vortex vigorously for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Inspect: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[25]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol allows you to determine the maximum soluble concentration of your compound in your specific assay buffer.
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock (from Protocol 1) in 100% DMSO.
-
Prepare Assay Plate: Add 98 µL of your chosen aqueous assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%. Mix immediately.[7]
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure: Read the plate using a nephelometer, which measures light scattering caused by suspended precipitate. The concentration at which the signal significantly increases above the baseline indicates the limit of solubility.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol creates an aqueous stock solution, potentially eliminating the need for DMSO.
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution to achieve your target stock concentration (e.g., 1-10 mM).
-
Complexation: Vortex the mixture vigorously. Place it on a shaker or rotator at room temperature overnight to allow for efficient formation of the inclusion complex.[21] Sonication can also be used to accelerate the process.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your aqueous, complexed stock solution. The concentration should be confirmed analytically if precision is critical.
-
Dilution: This aqueous stock can now be directly diluted into your assay buffer for your experiments.
Visualization: Cyclodextrin Inclusion Complex Mechanism
Caption: Encapsulation by cyclodextrin enhances solubility.
Data Summary Table
The following table presents hypothetical solubility data for this compound to illustrate the effectiveness of the described strategies. Values are for illustrative purposes only.
| Condition | Final DMSO (%) | Max Soluble Conc. (µM) | Observation |
| Standard Buffer (pH 7.4) | 0.5% | < 1 | Heavy precipitation observed immediately. |
| Acidic Buffer (pH 6.5) | 0.5% | 25 | Clear solution, stable for several hours. |
| Standard Buffer (pH 7.4) + 10mM HP-β-CD | 0% | > 100 | Clear, stable aqueous solution. |
| Standard Buffer (pH 7.4) | 2.0% | 5 | Initial slight haze, precipitates over time. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. quora.com [quora.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-CHLOROQUINOLIN-8-AMINE CAS#: 5432-09-7 [m.chemicalbook.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 21. humapub.com [humapub.com]
- 22. scispace.com [scispace.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purifying 5-Chloroquinolin-3-amine by Recrystallization
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying heterocyclic amines. The quinoline scaffold, central to many pharmaceutical compounds, presents unique purification challenges. This guide is structured to provide both foundational knowledge and practical troubleshooting solutions for the recrystallization of 5-Chloroquinolin-3-amine, empowering you to achieve high purity with confidence.
Frequently Asked Questions (FAQs)
This section addresses the preliminary questions that form the basis of a successful recrystallization strategy.
Q1: What is the fundamental principle of recrystallization and why is it effective for this compound?
Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of a compound in a solvent increases with temperature.[1] For an effective purification, an ideal solvent should dissolve the target compound (this compound) completely at an elevated temperature but only sparingly at a low temperature.[2] Impurities, which are ideally present in much smaller concentrations, will either be insoluble in the hot solvent (and can be filtered out) or remain dissolved in the cold solvent (the "mother liquor") after the desired compound has crystallized.[2]
The rigid, aromatic structure of this compound lends itself well to forming a stable crystal lattice, making recrystallization a highly effective method for removing amorphous or less-ordered impurities from its synthesis.
Q2: How do I select the best solvent for recrystallizing this compound?
Solvent selection is the most critical step for a successful recrystallization. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
Experimental Approach for Solvent Screening:
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add the chosen solvent dropwise (0.5-1.0 mL) at room temperature and observe the solubility. If it dissolves completely, the solvent is too good and will result in poor recovery.[2]
-
If it is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. A copious amount of fine, pure crystals indicates a good solvent.
Based on the structure of this compound (a partially polar aromatic amine), a systematic screening of solvents across a polarity range is recommended.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Water | High | 100 | Likely to have very low solubility even when hot due to the large aromatic system. May be suitable as an anti-solvent in a solvent pair system.[3] |
| Ethanol/Methanol | High | 78 / 65 | Often good solvents for amines. May show high solubility even at room temperature, potentially leading to lower yields. Excellent candidates for a solvent-pair system with water.[4] |
| Isopropanol | Medium-High | 82 | A good starting point. Its polarity is often ideal for compounds that are too soluble in ethanol but not soluble enough in less polar solvents. |
| Acetone | Medium | 56 | The ketone group can interact with the amine. Its low boiling point makes it easy to remove. Worth screening.[5] |
| Ethyl Acetate (EtOAc) | Medium-Low | 77 | A versatile solvent. May provide the ideal solubility profile of low solubility when cold and high solubility when hot. |
| Toluene | Low | 111 | The high boiling point can be advantageous for dissolving stubborn solids but also increases the risk of "oiling out." Often effective for aromatic compounds. |
| Hexanes/Heptane | Very Low | ~69 | The compound is likely to be insoluble even when hot. Primarily useful as an "anti-solvent" to induce precipitation from a more polar solvent.[3] |
Q3: My compound is an amine. Are there any special considerations?
Yes. The basic amine group can influence solvent choice and behavior.
-
pH Sensitivity: In protic solvents, the amine can be partially protonated, affecting its solubility.
-
Salt Formation: For particularly difficult purifications, consider dissolving the crude amine in a solvent like isopropanol or ethyl acetate and adding a solution of HCl in ether or isopropanol.[6] The resulting hydrochloride salt often has very different solubility characteristics and may crystallize out with high purity. The free amine can then be regenerated.
-
Oxidation: Amines can be susceptible to oxidation, which may lead to colored impurities.[6] If you observe significant color development upon heating, consider performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon).
Troubleshooting Guide
This section is designed to solve specific problems you may encounter during the experiment.
Issue 1: No crystals are forming after the solution has cooled.
Question: I've dissolved my this compound in a hot solvent and let it cool, but nothing has precipitated. What's wrong?
Answer: This is a common issue that typically points to the solution not being supersaturated.[7]
-
Possible Cause 1: The solution is too dilute. You may have used too much solvent. This is the most frequent reason for low or no yield.[7][8]
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out impurely.[8]
-
-
Possible Cause 2: An inappropriate solvent was used. The compound may be too soluble in the chosen solvent, even at low temperatures.[7]
-
Solution: If concentrating the solution doesn't work, you must remove the solvent entirely (e.g., via rotary evaporation) and attempt the recrystallization again with a different, less polar solvent.[9]
-
-
Possible Cause 3: Nucleation has not occurred. Sometimes a supersaturated solution needs a trigger to begin crystallization.
-
Solution A (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections in the glass created by scratching can serve as nucleation sites.[7]
-
Solution B (Seeding): Add a tiny, pure crystal of this compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[7]
-
Issue 2: The compound separates as an oil, not crystals.
Question: When my solution cools, a gooey oil forms at the bottom of the flask instead of solid crystals. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[10] The oil is essentially a liquid form of your impure compound and must be addressed to achieve purification.
-
Possible Cause 1: The solution is too concentrated or cooled too quickly. The degree of supersaturation is too high.
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.[7] Then, ensure the solution cools very slowly by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools gradually).
-
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Select a new solvent with a lower boiling point.
-
-
Possible Cause 3: Significant impurities are present. Impurities can depress the melting point of your compound, making oiling out more likely.
-
Solution: Try using a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol). Then, add a "poor" hot solvent (e.g., water) dropwise until the solution just becomes cloudy (the cloud point). Add a few more drops of the good solvent to clarify the solution, then allow it to cool slowly.[11]
-
Issue 3: The final crystal yield is very low.
Question: I managed to get pure crystals, but my final mass is much lower than expected. How can I improve my recovery?
Answer: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.[8]
-
Possible Cause 1: Too much solvent was used. As discussed in Issue 1, this is the most common culprit.
-
Solution: Before starting, perform small-scale solvent tests to determine the optimal solvent volume. If you have already filtered your crystals, you can try to recover more product from the mother liquor by evaporating a portion of the solvent and cooling the concentrated solution again.
-
-
Possible Cause 2: Premature filtration. The solution was not allowed to cool completely before filtration.
-
Solution: Ensure the flask feels cold to the touch and has spent at least 20-30 minutes in an ice-water bath before you filter the crystals.
-
-
Possible Cause 3: The compound is still significantly soluble in the cold solvent.
-
Solution: The solvent choice may be suboptimal. A different solvent or a solvent pair might provide a better yield.
-
Issue 4: The final crystals are colored, but the pure compound should be white or off-white.
Question: My recrystallized product is colored. How can I remove these impurities?
Answer: Colored impurities are often large, polar molecules with extended conjugated systems. They can be effectively removed with activated charcoal.[7]
-
Solution: Decolorization with Activated Charcoal.
-
Dissolve the impure, colored compound in the minimum amount of appropriate hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling when the charcoal is added).
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. A small spatula tip is usually sufficient. Using too much will adsorb your product and reduce the yield.
-
Reheat the mixture to boiling for 5-10 minutes, swirling gently.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[10] Use a pre-heated funnel and fluted filter paper for best results.
-
Allow the hot, decolorized filtrate to cool slowly as you would for a normal recrystallization.
-
Visual Workflow & Protocols
Detailed Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the flask containing the solid in small portions, swirling and heating, until the solid just dissolves.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[7]
-
Hot Filtration (Optional but Recommended): To remove insoluble impurities (or charcoal), perform a gravity filtration of the hot solution through a pre-warmed short-stem or stemless funnel fitted with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry thoroughly, either by air-drying on the filter or by placing them in a vacuum oven. Incomplete drying can depress the melting point.[2]
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. LabXchange [labxchange.org]
Technical Support Center: Scaling Up the Synthesis of 5-Chloroquinolin-3-amine for Library Production
Welcome to the technical support center for the synthesis of 5-Chloroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis for library production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring a robust and reproducible process.
I. Strategic Overview: The Friedländer Annulation Approach
The most direct and scalable route to this compound for library production is the Friedländer annulation. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3] For the synthesis of this compound, the key starting materials are 2-amino-6-chlorobenzaldehyde and a suitable α-amino nitrile or related synthon.
Logical Workflow for Synthesis and Troubleshooting
References
Technical Support Center: Overcoming Challenges in the Derivatization of the Amino Group
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for amino group derivatization. As a Senior Application Scientist, I've designed this guide to provide you with practical, field-proven insights into the common challenges encountered during this critical analytical and synthetic step. This resource is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing an amino group?
Derivatization is a chemical modification process that converts a functional group, in this case, an amino group (-NH₂), into a derivative with properties more suitable for a specific analytical or synthetic purpose. Key reasons include:
-
Improved Chromatographic Behavior: Many compounds with amino groups are highly polar and exhibit poor peak shapes in gas chromatography (GC) or insufficient retention in reversed-phase high-performance liquid chromatography (HPLC). Derivatization can increase volatility for GC and hydrophobicity for HPLC.[1][2][3]
-
Enhanced Detectability: Aliphatic amines often lack a chromophore or fluorophore, making them difficult to detect using UV-Vis or fluorescence detectors.[3][4] Derivatization introduces a "tag" that imparts strong UV absorbance or fluorescence.[3]
-
Increased Stability: Certain derivatization reactions can stabilize analytes that might otherwise be thermally labile or prone to degradation.[5]
-
Protection in Synthesis: In multi-step organic synthesis, the highly reactive amino group often needs to be "protected" to prevent it from participating in unwanted side reactions.[6][7][8] This protecting group is later removed to regenerate the amine.[7][8]
Q2: How do I choose the right derivatizing agent for my application?
The selection of a derivatizing agent is critical and depends on several factors:
-
Nature of the Amine: Is it a primary, secondary, or tertiary amine? Some reagents, like o-phthalaldehyde (OPA), react specifically with primary amines, while others, like 9-fluorenylmethyl chloroformate (FMOC-Cl), react with both primary and secondary amines.[5][9][10]
-
Analytical Technique: For GC analysis, silylation reagents (e.g., BSTFA) are common as they increase volatility.[11] For HPLC with fluorescence detection, reagents like Dansyl Chloride, OPA, and FMOC-Cl are widely used.[12][13]
-
Desired Sensitivity: The choice of reagent will impact the limit of detection (LOD) and limit of quantification (LOQ).[12]
-
Derivative Stability: The stability of the resulting derivative is crucial, especially if there is a delay between derivatization and analysis.[12] For instance, OPA derivatives can be unstable, whereas Dansyl Chloride derivatives are generally more stable.[14]
-
Reaction Conditions: Consider the pH, temperature, and time required for the reaction, and whether these conditions are compatible with your analyte and sample matrix.[4][5]
Q3: Why is pH control so important in amino group derivatization?
The basicity of an amine is a key factor in its reactivity.[15] Most derivatization reactions of amines are pH-sensitive and require basic conditions.[5] Here's why:
-
Nucleophilicity of the Amine: The amino group acts as a nucleophile in most derivatization reactions. For the amine to be sufficiently nucleophilic, it must be in its free base form (-NH₂), not its protonated form (-NH₃⁺). Therefore, the pH of the reaction medium must be above the pKa of the amine to ensure a significant concentration of the free base.
-
Reagent Stability: Some derivatizing agents can be hydrolyzed under certain pH conditions. For example, exceeding a pH of 10 can lead to the hydrolysis of FMOC-Cl, which can interfere with the analysis.[16]
-
Optimizing Reaction Yield: The optimal pH for a given derivatization reaction is often a compromise between maximizing the concentration of the nucleophilic amine and maintaining the stability of the derivatizing agent.[17] For many biogenic amines, a pH around 11.5 is ideal for recovery, though this can vary for specific compounds.[14]
Q4: What are the key differences between pre-column and post-column derivatization in HPLC?
Pre-column derivatization involves reacting the sample with the derivatizing agent before injecting it into the HPLC system.[18]
-
Advantages: Generally consumes less reagent, can use more versatile reagents, and unreacted reagent can be separated on the column.[18]
-
Disadvantages: The reaction efficiency can be affected by the sample matrix, and the derivatives must be stable throughout the chromatographic run.[5][18]
Post-column derivatization involves derivatizing the analytes after they have been separated on the HPLC column and before they reach the detector.
-
Advantages: Eliminates the problem of multiple derivative formation and is more easily automated.[5]
-
Disadvantages: Requires a reaction that is very fast and complete, and the reagent itself should not interfere with detection.
Troubleshooting Guides
Problem 1: Incomplete or No Derivatization
Symptom: Low or no peak for the derivatized analyte, or a large peak for the unreacted starting material.
| Probable Cause | Proposed Solution | Scientific Rationale |
| Incorrect pH | Optimize the pH of the reaction mixture. Most amine derivatizations require a basic pH (typically 8-11) to ensure the amine is in its deprotonated, nucleophilic form.[5][14] | The free lone pair of electrons on the nitrogen is necessary for the nucleophilic attack on the derivatizing agent. In acidic conditions, the amine is protonated (-NH₃⁺) and is no longer nucleophilic. |
| Insufficient Reagent | Increase the molar excess of the derivatizing agent. A 4-6x molar excess is often recommended. | The derivatization reaction is a bimolecular process. According to Le Chatelier's principle, increasing the concentration of one reactant (the derivatizing agent) will drive the equilibrium towards the product. |
| Presence of Water with Water-Sensitive Reagents | If using a moisture-sensitive reagent like a silylating agent (e.g., BSTFA), ensure the sample and solvent are anhydrous.[11] This may involve evaporating the sample to dryness.[1] | Silylating agents react readily with water, which will consume the reagent and prevent it from reacting with the target amine.[11] |
| Low Reaction Temperature or Insufficient Time | Optimize the reaction temperature and time as specified in the protocol. Some reactions require heating to proceed at a reasonable rate.[1][19] | Reaction kinetics are temperature-dependent. Increasing the temperature generally increases the reaction rate. Similarly, allowing sufficient time ensures the reaction goes to completion. |
| Degraded Reagent | Use a fresh bottle of the derivatizing agent. Store reagents according to the manufacturer's instructions, often protected from light and moisture. | Derivatizing agents can degrade over time, especially if not stored properly, leading to a loss of reactivity. |
Problem 2: Formation of Multiple Products or Side Reactions
Symptom: Multiple peaks in the chromatogram that are related to the analyte, or unexpected peaks.
| Probable Cause | Proposed Solution | Scientific Rationale |
| Over-alkylation | This is a common issue with alkylating agents. Consider using a different class of derivatizing agent, such as an acylating agent.[1] | Primary amines can be alkylated to form secondary amines, which are often more nucleophilic and can react further to form tertiary amines and even quaternary ammonium salts.[1] |
| Reaction with Other Functional Groups | If your molecule has other nucleophilic groups (e.g., hydroxyl, thiol), consider using a protecting group strategy.[8][20] Alternatively, choose a derivatizing agent that is more selective for amines. | Many derivatizing agents are not completely specific to amines and can react with other nucleophilic functional groups present in the molecule or the sample matrix.[14] |
| Hydrolysis of the Derivative | Ensure the pH of the final sample solution is appropriate for the stability of the derivative. Some derivatives are unstable under highly acidic or basic conditions.[21][22][23] | Amide and carbamate derivatives can undergo hydrolysis, especially under harsh pH conditions and elevated temperatures, breaking down the derivative back into the original amine and the derivatizing agent.[22][24] |
| Reagent-Related Impurities | Run a reagent blank (all components except the analyte) to identify peaks originating from the derivatizing agent or its byproducts.[16] | Excess derivatizing agent or its hydrolysis products can sometimes be detected and may interfere with the analyte peak. |
Problem 3: Poor Reproducibility
Symptom: Significant variation in peak area or height between replicate injections.
| Probable Cause | Proposed Solution | Scientific Rationale |
| Inconsistent Reaction Time or Temperature | Use a temperature-controlled water bath or heating block for the derivatization reaction. Use a timer to ensure consistent reaction times. | The extent of the derivatization reaction is a function of both time and temperature. Small variations in these parameters can lead to significant differences in the amount of derivative formed. |
| Derivative Instability | Analyze the samples immediately after derivatization, especially when using reagents that form unstable derivatives like OPA.[14] Alternatively, investigate conditions that may improve derivative stability, such as adjusting the final pH.[25] | Some derivatives are inherently unstable and can degrade over time, leading to a decrease in the analytical signal. The rate of degradation can be influenced by factors such as pH, temperature, and exposure to light. |
| Incomplete Quenching of the Reaction | If the protocol includes a quenching step, ensure it is performed consistently and effectively. This might involve adding a specific reagent or adjusting the pH.[12] | If the derivatization reaction is not effectively stopped, it may continue to proceed at a slower rate in the sample vial, leading to variability in the amount of derivative present at the time of injection. |
| Matrix Effects | Perform a standard addition experiment or use a matrix-matched calibration curve to assess and correct for matrix effects. | Components of the sample matrix can interfere with the derivatization reaction, either by competing for the derivatizing agent or by altering the reaction conditions (e.g., pH). |
Problem 4: Difficulty in Purifying the Derivatized Product
Symptom: The final product is contaminated with excess reagent or byproducts, making characterization or further reactions difficult.
| Probable Cause | Proposed Solution | Scientific Rationale |
| Excess Derivatizing Reagent | Use a quenching agent to react with the excess derivatizing agent. For example, a small amount of a primary amine or ammonia can be added to consume excess acylating or sulfonylating reagents.[12] | The quenching agent should be chosen such that its derivatized form can be easily separated from the desired product (e.g., by extraction or chromatography). |
| Polar Byproducts | Perform an aqueous wash (liquid-liquid extraction) to remove water-soluble impurities. For example, if the derivatized product is soluble in an organic solvent, washing with a basic or acidic aqueous solution can remove corresponding impurities.[26] | The solubility of the byproducts can be manipulated by adjusting the pH. For instance, acidic byproducts will be more soluble in a basic aqueous phase. |
| Similar Polarity of Product and Impurities | If extraction fails, column chromatography is a powerful purification technique. The choice of stationary and mobile phases will depend on the polarity of the derivatized product. | Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the separation of compounds with very similar properties. |
Visualizing Experimental Workflows
Workflow for Troubleshooting Incomplete Derivatization
Caption: A logical workflow for diagnosing and resolving incomplete derivatization reactions.
General Pre-Column Derivatization Protocol for HPLC
Caption: A generalized step-by-step workflow for pre-column derivatization of amines for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protection for amino group and amino acid | PPTX [slideshare.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 19. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. byjus.com [byjus.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 5-Chloroquinolin-3-amine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. 5-Chloroquinolin-3-amine, a substituted quinoline, represents a scaffold of interest in medicinal chemistry. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a predictive interpretation based on established principles and data from related structures. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, providing a comprehensive framework for the structural elucidation of this and similar molecules.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the determination of the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as this compound, with its distinct aromatic regions and substituent-induced electronic effects, NMR is indispensable for confirming its identity and purity.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
While a definitive experimental spectrum for this compound is not publicly available, we can predict its key features with a high degree of confidence based on the extensive literature on quinoline derivatives.[1][2] The substituents—an electron-donating amino group (-NH₂) and an electron-withdrawing chloro group (-Cl)—exert predictable influences on the chemical shifts of the protons and carbons of the quinoline core.[1]
Molecular Structure and Numbering
To facilitate our spectral analysis, the standard numbering for the quinoline ring system is used as illustrated below.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Chloroquinolin-3-amine
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel or substituted compounds is pivotal for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Chloroquinolin-3-amine, a substituted quinoline of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative approach, drawing insights from the fragmentation of structurally related compounds and established principles of mass spectrometry.
The Structural Landscape of this compound: Predicting Fragmentation Hotspots
The structure of this compound, with its quinoline core, a chlorine substituent, and an amine group, presents several potential fragmentation pathways. The quinoline ring itself is a stable aromatic system, suggesting that its fragmentation will require significant energy. The key drivers of fragmentation are expected to be the substituents—the chloro and amino groups—and their positions on the quinoline scaffold.
Key Structural Features Influencing Fragmentation:
-
Quinoline Core: A bicyclic aromatic system that is relatively stable. Fragmentation will likely involve ring opening or cleavage of the entire ring system.
-
Amine Group (-NH2): A primary amine at the 3-position. Amines are known to direct fragmentation through alpha-cleavage.[1]
-
Chlorine Atom (-Cl): A halogen at the 5-position. The presence of chlorine will result in a characteristic M+2 isotopic peak due to the natural abundance of the ³⁷Cl isotope. Its fragmentation typically involves the loss of a chlorine radical or HCl.
Comparative Fragmentation Analysis: Learning from Analogs
To construct a probable fragmentation pattern for this compound, we will examine the documented mass spectra of analogous compounds.
The Parent Quinoline Ring System
The fragmentation of the unsubstituted quinoline is characterized by the sequential loss of HCN, reflecting the stability of the pyridine and benzene rings. This provides a baseline for understanding the fragmentation of the core structure.
The Influence of the Amino Group: 5-Aminoquinoline
The NIST WebBook provides the electron ionization (EI) mass spectrum of 5-Aminoquinoline.[2] The molecular ion is prominent, and a key fragment corresponds to the loss of HCN, a characteristic fragmentation of the quinoline ring, likely initiated by the presence of the amino group.
The Impact of the Chloro Substituent: 5-Chloroquinoline
The PubChem database contains a GC-MS spectrum for 5-Chloroquinoline.[3] The spectrum shows a strong molecular ion peak and a significant fragment corresponding to the loss of a chlorine radical. The isotopic pattern for chlorine is also clearly visible.
Combined Effects in Chloroquinoline Derivatives
A study on the electrospray ionization tandem mass spectrometry (ESI-MS/MS) of chloroquinoline derivatives provides valuable insights into the fragmentation of similar structures.[4][5] This study highlights that fragmentation can involve the elimination of the heteroatom.
Proposed Fragmentation Pathway for this compound
Based on the principles of mass spectrometry and the comparative data, we can propose a likely fragmentation pathway for this compound under electron ionization.
Caption: Proposed Electron Ionization Fragmentation Pathway for this compound.
Table 1: Predicted Major Fragments for this compound
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Comments |
| 178/180 | [C₉H₇ClN₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 177/179 | [C₉H₆ClN₂]⁺ | H˙ | Loss of a hydrogen radical |
| 151/153 | [C₈H₆ClN]⁺˙ | HCN | Loss of hydrogen cyanide, characteristic of quinolines |
| 143 | [C₉H₇N₂]⁺ | Cl˙ | Loss of a chlorine radical |
| 116 | [C₈H₆N]⁺ | HCN + Cl˙ | Sequential loss of HCN and a chlorine radical |
Experimental Protocol for Mass Spectrometry Analysis
To validate the proposed fragmentation pattern, the following experimental setup using a standard gas chromatography-mass spectrometer (GC-MS) with an electron ionization source is recommended.
Workflow for GC-MS Analysis:
Caption: A typical workflow for the GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Gas Chromatography Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Oven Program: Initial temperature of 100°C held for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
Conclusion: A Predictive Framework
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-Quinolinamine [webbook.nist.gov]
- 3. 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-Aminoquinoline and 5-Chloroquinolin-3-amine
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, the 4-aminoquinoline framework is particularly renowned, most notably as the pharmacophore responsible for the potent antimalarial activity of drugs like chloroquine.[1][2] This guide provides a comparative analysis of the well-documented biological profile of 4-aminoquinoline with the lesser-known isomer, 5-Chloroquinolin-3-amine.
A significant disparity exists in the volume of published research for these two compounds. The 4-aminoquinoline class has been the subject of extensive investigation for decades, yielding a deep understanding of its mechanism of action, structure-activity relationships (SAR), and clinical applications.[1][3] In contrast, this compound represents a structurally related but far less explored chemical entity.
This guide will first detail the established biological activities of 4-aminoquinolines, focusing on their canonical antimalarial mechanism. It will then synthesize the limited available information on substituted quinolines to hypothesize the potential activities of this compound. Critically, this document provides a robust experimental framework, including detailed protocols, to enable researchers to systematically evaluate and compare these compounds, thereby bridging the existing knowledge gap.
Part 1: The Established Profile of 4-Aminoquinoline
The 4-aminoquinoline core is most famous for its role in combating malaria, a parasitic disease caused by Plasmodium species.[1][4] Chloroquine, a 7-chloro-4-aminoquinoline derivative, was a frontline antimalarial drug for many years due to its high efficacy, low toxicity, and ease of administration.[1][2]
Primary Mechanism of Action: Antimalarial Activity
The primary mechanism of 4-aminoquinolines against Plasmodium falciparum occurs within the parasite's acidic digestive vacuole.[4][5]
-
Heme Detoxification: During its intraerythrocytic stage, the parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[1]
-
Inhibition of Hemozoin Formation: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[1]
-
Drug Action: 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole.[6] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[6] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[6]
Caption: Antimalarial mechanism of 4-aminoquinolines.
Spectrum of Biological Activity
Beyond malaria, the 4-aminoquinoline scaffold has been investigated for a wide range of other therapeutic applications, including:
-
Anticancer: Chloroquine and its derivatives have shown cytotoxic effects against various cancer cell lines, often attributed to their ability to disrupt lysosomal function and autophagy.[7][8]
-
Anti-inflammatory: The immunomodulatory effects of these compounds have been utilized in treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus.
-
Antiviral and Antibacterial: Various derivatives have demonstrated activity against a range of viruses and bacteria.[7][9]
Representative Biological Data for 4-Aminoquinoline Derivatives
The following table summarizes the in vitro antimalarial potency of chloroquine (a benchmark 4-aminoquinoline) and other derivatives against drug-sensitive and drug-resistant strains of P. falciparum.
| Compound | Derivative Class | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 7-Chloro-4-aminoquinoline | 3D7 (Sensitive) | 17 | [10] |
| Chloroquine | 7-Chloro-4-aminoquinoline | W2 (Resistant) | 382 | [10] |
| Amodiaquine | 4-Aminoquinoline | - | - | [11] |
| This compound | - | - | Not Reported | - |
Part 2: Investigating the Potential of this compound
Published data on the specific biological activities of this compound is scarce. However, based on its structural features—a quinoline core, a chlorine atom, and an amine group—we can hypothesize its potential activities and outline a strategy for their investigation. The different substitution pattern (3-amino vs. 4-amino and 5-chloro vs. 7-chloro) will significantly alter the molecule's electronic properties, lipophilicity, and steric profile, likely leading to a distinct biological profile.
Hypothesized Activities
-
Antimicrobial/Antifungal: The quinoline nucleus is a common feature in many antimicrobial agents.[12][13][14] The presence of a halogen and an amine group may confer activity against various bacterial or fungal strains.[15]
-
Anticancer/Cytotoxic: Many quinoline derivatives exhibit cytotoxicity against cancer cell lines.[16][17] The mechanism could involve apoptosis induction, enzyme inhibition, or other pathways.
-
Enzyme Inhibition: Depending on its three-dimensional shape and electronic distribution, the molecule could potentially fit into the active site of various enzymes, such as kinases, proteases, or enzymes involved in neurodegenerative diseases.[18]
Part 3: A Framework for Comparative Experimental Evaluation
To objectively compare the biological activity of 4-aminoquinoline and this compound, a systematic screening approach is required. The following workflow and detailed protocols provide a validated starting point for any research laboratory.
Caption: A logical workflow for the comparative evaluation of novel compounds.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[19][20] It is a foundational screening assay in drug discovery.[21]
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7 breast cancer cells or non-cancerous VERO cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (this compound and a 4-aminoquinoline standard like chloroquine) in dimethyl sulfoxide (DMSO). Create a series of 2-fold dilutions in serum-free culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing 0.1% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[22] Incubate for another 3-4 hours. Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]
Methodology:
-
Materials Preparation:
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[14][24]
-
Microorganism: Prepare an inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, or Candida albicans) and adjust its turbidity to a 0.5 McFarland standard. Dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds in the appropriate broth within a 96-well plate.
-
Plate Setup:
-
Add 100 µL of broth with the serially diluted compound to each well.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control).[24] The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 16-20 hours for bacteria or 24-48 hours for yeast.[14][24]
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[9]
Conclusion and Future Directions
This guide establishes the significant knowledge base surrounding the 4-aminoquinoline scaffold, primarily defined by its potent antimalarial activity. In stark contrast, this compound remains a molecule of hypothetical potential. The provided experimental framework offers a clear and validated path forward for researchers to directly compare these two compounds and elucidate the biological profile of this under-explored chemical space.
Future work should focus on generating robust, comparative data using the outlined protocols. Any "hits" from primary screening should be advanced to secondary assays to determine the mechanism of action. This systematic investigation will not only define the therapeutic potential of this compound but also contribute valuable structure-activity relationship insights to the broader field of quinoline-based drug discovery.
References
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape: A Comparative Guide to 5-Chloroquinolin-3-amine Derivatives as Kinase Inhibitors
A Deep Dive into a Privileged Scaffold for Drug Discovery
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry, lending its versatile structure to a wide array of therapeutic agents. Within this important class of heterocycles, 5-chloroquinolin-3-amine derivatives have emerged as a particularly promising scaffold, especially in the pursuit of novel kinase inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, synthesizing data from key studies to illuminate the path for rational drug design. We will explore the nuances of how subtle molecular modifications can profoundly impact biological activity, offering field-proven insights into this critical area of research.
The Quinoline Core: A Foundation for Kinase Inhibition
Quinoline-based compounds have gained significant traction as kinase inhibitors, with several approved drugs and clinical candidates targeting a range of kinases involved in cancer and other diseases.[1] The quinoline ring system serves as an excellent anchor, often forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 3-amino group on this scaffold provides a key vector for introducing a variety of substituents that can interact with other regions of the active site, thereby modulating potency and selectivity. The addition of a chloro group at the 5-position further influences the electronic properties and steric profile of the molecule, offering another lever for optimizing drug-like properties.
Unraveling the Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the quinoline core and the 3-amino group. Understanding these relationships is paramount for designing more effective and selective inhibitors.
The Pivotal Role of the 3-Amino Substituent
The substituent attached to the 3-amino group is a primary determinant of a compound's inhibitory activity. This part of the molecule often extends into the solvent-exposed region of the ATP-binding site or interacts with specific amino acid residues, offering a prime opportunity for enhancing potency and achieving selectivity.
For instance, the introduction of an N-aryl group at this position can lead to potent kinase inhibitors. The nature and substitution pattern of this aryl ring are critical. Electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the compound's electronic distribution and its ability to interact with the target kinase. Molecular docking studies on related quinoline derivatives suggest that these substitutions can influence the orientation of the molecule within the active site, leading to more favorable binding interactions.[2]
The Influence of the 5-Chloro Group
The chloro group at the 5-position of the quinoline ring is not merely a passive substituent. Its electron-withdrawing nature can modulate the pKa of the quinoline nitrogen, which can be crucial for hinge-binding interactions. Furthermore, the chloro group can occupy a specific hydrophobic pocket within the kinase active site, contributing to the overall binding affinity. In broader studies of chloro-substituted quinolines, the position of the chlorine atom has been shown to be a key determinant of biological activity, including antimalarial and anticancer effects.
Comparative Analysis of Biological Activity
To provide a clearer picture of the SAR landscape, the following table summarizes the biological activity of a hypothetical series of this compound derivatives against a representative protein kinase. This data, while illustrative, is based on established principles of kinase inhibitor design and SAR studies of related quinoline scaffolds.
| Compound ID | R (Substituent on 3-Amino Group) | Kinase IC50 (nM) |
| 1a | -H | >10,000 |
| 1b | -Phenyl | 500 |
| 1c | -4-Methoxyphenyl | 250 |
| 1d | -4-Chlorophenyl | 150 |
| 1e | -3,4-Dichlorophenyl | 75 |
| 1f | -4-(Trifluoromethyl)phenyl | 100 |
This table is a representative example to illustrate SAR principles and does not reflect actual experimental data from a single source.
From this comparative data, several key SAR trends can be deduced:
-
Unsubstituted Amine (1a): The parent this compound shows negligible activity, highlighting the necessity of a substituent on the amino group for kinase inhibition.
-
Aromatic Substitution (1b): The introduction of a simple phenyl ring significantly improves activity, likely due to favorable hydrophobic interactions within the ATP-binding pocket.
-
Electron-Donating Groups (1c): A methoxy group at the para-position of the phenyl ring enhances potency, possibly by increasing the electron density of the ring system and facilitating favorable interactions.
-
Electron-Withdrawing Groups (1d, 1e, 1f): Halogen substitutions on the phenyl ring generally lead to increased potency. The dichlorophenyl derivative (1e) shows the highest activity in this series, suggesting that the size and electronic properties of these substituents are crucial for optimal binding. The trifluoromethyl group (1f) also confers significant potency.
Visualizing the SAR: A Logical Relationship Diagram
To better illustrate the key structure-activity relationships discussed, the following diagram outlines the impact of various substitutions on the kinase inhibitory activity of the this compound scaffold.
Caption: Logical flow of SAR for this compound derivatives.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative this compound derivative and a common in vitro kinase inhibition assay.
Synthesis of N-Aryl-5-chloroquinolin-3-amine Derivatives
The synthesis of N-substituted this compound derivatives can be achieved through several established synthetic routes. A common and effective method involves a nucleophilic aromatic substitution reaction.
Workflow for the Synthesis of N-Aryl-5-chloroquinolin-3-amine:
Caption: A typical workflow for the synthesis of target compounds.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine 3,5-dichloroquinoline (1.0 eq), the desired substituted aniline (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
A common method to evaluate the inhibitory potency of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and BSA). Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well or 384-well plate, add the kinase, the substrate (a peptide or protein), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or in a system with a coupled luciferase for detection).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane). Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For luminescence-based assays, the remaining ATP is measured.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships, though complex, reveal clear trends that can guide the rational design of more potent and selective compounds. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the 3-amino position, coupled with a deep understanding of the target kinase's active site topology. Future efforts in this area should focus on leveraging computational modeling to predict binding modes and guide synthetic efforts, as well as exploring novel substitution patterns on the quinoline ring to further optimize pharmacokinetic and pharmacodynamic properties. By integrating synthetic chemistry, biological evaluation, and in silico design, the full therapeutic potential of this compound derivatives can be realized.
References
- 1. Synthesis of new 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives and evaluation of their antiamoebic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 5-Chloroquinolin-3-amine Derivatives
This guide provides a comprehensive overview and comparative analysis of the X-ray crystallographic analysis of 5-chloroquinolin-3-amine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies of this important class of compounds. While crystallographic data for a comprehensive series of this compound derivatives is not extensively available in the public domain, this guide establishes a predictive framework based on the analysis of the parent compound, 3-aminoquinoline, and related chloro-substituted quinolines. By understanding the influence of the key chloro and amino substituents, researchers can better anticipate the structural features of novel derivatives and design robust experimental strategies for their characterization.
Introduction: The Significance of this compound Derivatives
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern of a 5-chloro and a 3-amino group on the quinoline scaffold presents a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atom at the 5-position can significantly influence the electron density distribution of the aromatic system, affecting its interaction with biological targets. Conversely, the electron-donating amino group at the 3-position can act as a key hydrogen bond donor and a site for further chemical modification to modulate physicochemical properties and biological activity.
A detailed understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and for establishing structure-activity relationships (SAR). X-ray crystallography stands as the definitive method for elucidating the solid-state conformation, molecular geometry, and intermolecular interactions that govern the crystal packing of these compounds. This guide will provide a comparative analysis of relevant crystal structures, detailed experimental protocols, and a discussion of alternative characterization techniques.
Comparative Crystallographic Analysis: Insights from Related Structures
In the absence of a broad set of publicly available crystal structures for this compound derivatives, we can infer their likely structural characteristics by comparing the crystallographic data of the parent 3-aminoquinoline with those of various chloro-substituted quinolines.
The Parent Scaffold: 3-Aminoquinoline
The crystal structure of 3-aminoquinoline (CSD refcode: 909834) serves as our fundamental reference point.[1] Analysis of its structure reveals key features of the quinoline core and the influence of the 3-amino group on crystal packing. The molecules typically form hydrogen-bonded networks through the amino group, which plays a crucial role in stabilizing the crystal lattice.
The Influence of the Chloro Substituent
The introduction of a chlorine atom, particularly at the 5-position, is expected to have several notable effects on the crystal structure:
-
Molecular Geometry: The C-Cl bond will introduce a region of electronegativity, potentially influencing the planarity of the quinoline ring system and the bond lengths and angles within the aromatic core.
-
Intermolecular Interactions: The chlorine atom can participate in various non-covalent interactions, including halogen bonding (Cl···N, Cl···O) and other dipole-dipole interactions, which will significantly alter the crystal packing compared to the unsubstituted 3-aminoquinoline. For instance, in the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, π–π stacking interactions involving the chloro-benzene rings are observed to stabilize the crystal lattice.[2]
-
Crystal Packing: The steric bulk and electrostatic properties of the chlorine atom will dictate a different packing arrangement, potentially leading to variations in crystal density and morphology.
Below is a comparative table of crystallographic data for 3-aminoquinoline and two representative chloro-substituted quinoline derivatives to illustrate these potential differences.
| Parameter | 3-Aminoquinoline | 7-Chloro-4-aminoquinoline | 5-Chloro-8-hydroxyquinoline |
| CSD Refcode | 909834[1] | Not available | Not available |
| Empirical Formula | C₉H₈N₂ | C₉H₇ClN₂ | C₉H₆ClNO |
| Formula Weight | 144.17 | 178.62 | 179.60 |
| Crystal System | Orthorhombic | - | - |
| Space Group | P2₁2₁2₁ | - | - |
| a (Å) | 7.646(3) | - | - |
| b (Å) | 8.878(3) | - | - |
| c (Å) | 10.748(4) | - | - |
| α (°) | 90 | - | - |
| β (°) | 90 | - | - |
| γ (°) | 90 | - | - |
| Volume (ų) | 730.0(4) | - | - |
| Z | 4 | - | - |
| Key H-Bonds | N-H···N | Expected N-H···N, C-H···Cl | O-H···N, C-H···Cl |
| Other Interactions | π-π stacking | π-π stacking, Halogen bonds | π-π stacking, Halogen bonds |
Experimental Protocols
The successful X-ray crystallographic analysis of this compound derivatives hinges on a systematic experimental workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis of this compound Derivatives
A generalized synthetic route to this compound derivatives can be adapted from established methods for similar quinoline compounds.[3][4]
Step 1: Synthesis of the Quinoline Core
A common method is the Friedländer annulation or a variation thereof, which involves the condensation of an appropriately substituted 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. For this compound, a plausible route could involve the reaction of 2-amino-6-chlorobenzaldehyde with a protected aminoacetaldehyde equivalent, followed by deprotection.
Step 2: Derivatization of the 3-Amino Group
The 3-amino group can be readily derivatized through standard reactions such as acylation, alkylation, or Schiff base formation to generate a library of compounds for structure-activity relationship studies.
Caption: Generalized synthetic workflow for this compound derivatives.
Crystallization Methodologies
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method will depend on the specific properties of the derivative.[5]
1. Slow Evaporation:
-
Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.
2. Vapor Diffusion:
-
Hanging Drop: Place a small drop of the concentrated solution of the compound on a coverslip. Invert the coverslip over a well containing a precipitant solution (a solvent in which the compound is less soluble).
-
Sitting Drop: Place a drop of the concentrated solution in a small well within a larger sealed chamber containing the precipitant.
-
The solvent from the drop will slowly diffuse into the precipitant reservoir, inducing crystallization.
3. Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling will promote crystal growth.
Caption: Decision workflow for the crystallization of this compound derivatives.
X-ray Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
The collected data are processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information and can be used for routine characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation | Non-destructive, provides information on dynamics in solution | Does not provide precise bond lengths/angles or packing information |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, small sample amount required | Does not provide structural information on conformation or stereochemistry |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, good for routine identification | Provides limited structural detail compared to NMR or X-ray |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, sample purity | Fast, good for bulk sample analysis | Does not provide atomic-level structural detail of a single crystal |
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a critical tool for advancing our understanding of their chemical and biological properties. Although a comprehensive database of these specific structures is yet to be established, this guide provides a robust framework for researchers to pursue their own investigations. By leveraging the knowledge of related crystal structures and employing systematic experimental protocols, the three-dimensional structures of novel this compound derivatives can be successfully elucidated, paving the way for the rational design of new therapeutic agents.
References
Comparative Docking Analysis of 5-Chloroquinolin-3-amine with EGFR and VEGFR-2 Kinase Domains: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth comparative analysis of the molecular docking of 5-Chloroquinolin-3-amine with two crucial protein kinase targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will objectively compare its predicted binding affinity and interaction patterns with those of established, clinically relevant inhibitors—Erlotinib for EGFR and Sorafenib for VEGFR-2. This technical guide is designed for researchers, scientists, and drug development professionals engaged in structure-based drug design and kinase inhibitor discovery.
The core philosophy of this guide is to not merely present a protocol, but to elucidate the scientific rationale behind each step, ensuring a self-validating and reproducible workflow. We will delve into the causality of experimental choices, from target selection to the interpretation of docking results, grounding our claims in authoritative scientific literature.
Introduction: The Rationale for a Comparative Docking Study
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2] this compound is a synthetic quinoline derivative with potential as a kinase inhibitor. Kinases, such as EGFR and VEGFR-2, are pivotal regulators of cellular signaling pathways that, when dysregulated, can drive tumor growth, proliferation, and angiogenesis.[3][4] Therefore, evaluating the potential of novel small molecules like this compound to interact with these key oncogenic kinases is a critical step in early-stage drug discovery.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] By simulating the interaction between a ligand (this compound) and a protein target (EGFR or VEGFR-2), we can estimate its binding affinity and identify key molecular interactions. A comparative approach, benchmarking against known inhibitors, provides a crucial context for these predictions, allowing for a more informed assessment of the compound's potential.
This guide will systematically walk through the process of setting up, performing, and analyzing a comparative molecular docking study.
Materials and Methods
Software and Database Requirements
-
Molecular Docking Software: AutoDock Vina[6]
-
Molecular Visualization and Analysis: PyMOL, Discovery Studio Visualizer
-
Protein Structure Database: RCSB Protein Data Bank (PDB)[7]
-
Ligand Structure Database: PubChem
Target Protein Selection and Preparation
The selection of appropriate protein structures is paramount for a meaningful docking study. We have chosen crystal structures of the kinase domains of human EGFR and VEGFR-2, both in complex with their respective inhibitors. This allows for a crucial validation step: redocking the co-crystallized ligand to ensure the docking protocol can reproduce the experimentally observed binding mode.
-
EGFR Target: The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was selected.[8][9]
-
VEGFR-2 Target: The crystal structure of the VEGFR-2 kinase domain in complex with Sorafenib (PDB ID: 4ASD) was chosen.[10][11]
Protein Preparation Protocol:
-
PDB File Retrieval: Download the selected PDB files from the RCSB PDB database.
-
Initial Cleaning: Remove all non-essential molecules, including water, co-factors, and any secondary ligands, from the PDB file using a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein structure. This is a critical step for accurately modeling electrostatic interactions.
-
File Format Conversion: Convert the prepared protein structure into the PDBQT file format required by AutoDock Vina.
Ligand Selection and Preparation
For this comparative study, we will use this compound as our test compound and Erlotinib and Sorafenib as our reference compounds.
-
This compound: The 3D structure can be obtained from the PubChem database.
-
Erlotinib: The structure will be extracted from the PDB file 1M17.
-
Sorafenib: The structure will be extracted from the PDB file 4ASD.
Ligand Preparation Protocol:
-
Structure Retrieval: Obtain the 3D structures of the ligands.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable, low-energy conformation.
-
Torsion Angle Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.
Molecular Docking Protocol using AutoDock Vina
AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within a defined binding site on the protein.
Step-by-Step Docking Workflow:
-
Grid Box Definition: A grid box is defined to encompass the active site of the target protein. For our validation, the grid box will be centered on the co-crystallized ligand in the respective PDB structures.
-
Configuration File Setup: A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Running the Docking Simulation: The docking simulation is initiated from the command line using the AutoDock Vina executable, with the configuration file as input.
-
Output Analysis: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the comparative docking study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Chloroquinolin-3-amine by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a non-negotiable cornerstone of the development process. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Chloroquinolin-3-amine, a crucial heterocyclic building block in medicinal chemistry.
The Analytical Imperative: Why HPLC for this compound?
This compound is an aromatic amine, a class of compounds well-suited for Reversed-Phase HPLC (RP-HPLC) with UV detection.[1] Its synthesis can introduce a variety of impurities, including starting materials, reagents, by-products, and degradation products. A well-developed HPLC method must be able to separate the main compound from all potential and actual impurities, ensuring that the reported purity value is accurate and reliable. High-performance liquid chromatography is an ideal technique for chemical purity testing because it can effectively separate and quantify components in a liquid sample, confirming that a substance is free from contaminants.[2]
The primary goal is to develop a method that is not only accurate and precise but also robust enough to be transferred between different laboratories and instruments. This requires a systematic approach to method development, followed by a rigorous validation protocol as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5]
Part 1: Strategic HPLC Method Development
The development of a successful HPLC method is a process of systematic optimization. The choices made during this phase are critical for the eventual success of the validation.
Causality Behind Experimental Choices
Our analyte, this compound, is a moderately polar, aromatic compound containing a basic amine group. This structure dictates our strategic choices in method development.
-
Column Selection: The heart of the separation is the column. While a standard C18 (octadecyl) column is often the first choice for RP-HPLC, quinoline derivatives can exhibit challenging secondary interactions.[6][7] A comparative approach is essential.
-
Mobile Phase Optimization: The mobile phase composition controls the elution and selectivity of the separation. A combination of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is standard. For basic compounds like our analyte, controlling the pH of the aqueous phase is crucial to ensure good peak shape and reproducibility.
-
Wavelength Detection: A Photodiode Array (PDA) detector is invaluable during method development. It allows for the determination of the optimal detection wavelength (λmax) for the main peak and helps in assessing peak purity by comparing UV spectra across the peak.[8]
Comparative Analysis of Method Parameters
| Parameter | Option 1: Standard C18 | Option 2: Phenyl-Hexyl | Option 3: Embedded Polar Group (EPG) C18 | Rationale & Recommendation |
| Stationary Phase | Good general-purpose hydrophobicity. | Enhanced π-π interactions with the quinoline ring system. | Reduces silanol interactions, improving peak shape for basic analytes. | Recommendation: Start with a high-quality, end-capped C18. If peak tailing is observed, a Phenyl-Hexyl or EPG column can provide superior selectivity and peak symmetry for aromatic amines.[6] |
| Mobile Phase (Organic) | Acetonitrile (ACN) | Methanol (MeOH) | - | Recommendation: Acetonitrile typically provides lower backpressure and better UV transparency. A gradient elution from a low to high percentage of ACN is recommended to ensure elution of any less polar impurities.[9] |
| Mobile Phase (Aqueous) | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | - | Recommendation: 0.1% Formic Acid is a simple, effective mobile phase modifier that protonates the amine, leading to better peak shape and retention on a C18 column. It is also MS-compatible. |
| Detection Wavelength | 254 nm (common) | λmax (determined by UV scan) | - | Recommendation: Perform a UV scan of this compound to determine its absorbance maximum (λmax). This will provide the highest sensitivity for both the main peak and any related impurities. |
Part 2: The Self-Validating Protocol - A Step-by-Step Guide
Once an optimized method is established, it must be validated to prove its suitability for the intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[3][10]
Recommended Optimized HPLC Conditions
-
Column: High-Purity C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at λmax (e.g., 245 nm, to be determined experimentally)
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to data processing.
Part 3: Rigorous Method Validation (ICH Q2(R1))
Method validation provides documented evidence that the procedure is fit for its intended purpose.
Specificity/Selectivity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol:
-
Inject a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the this compound standard.
-
Inject a solution of the synthesized (unpurified) this compound sample to demonstrate separation from impurities.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte. The method must demonstrate that the degradation products are resolved from the main peak. Peak purity analysis using a PDA detector is crucial here.[8]
-
Linearity and Range
The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five concentrations of the this compound standard across a range (e.g., 0.005 mg/mL to 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery)
The closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a sample of known concentration (e.g., a production batch of this compound with a previously determined purity).
-
Spike this sample with known amounts of pure this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery of the added standard.
-
-
Acceptance Criteria: Recovery should be within 98.0% to 102.0%.
Precision
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.
-
Validation Logic Flow
Caption: Logical flow for HPLC method validation based on ICH Q2(R1).
Part 4: Data Summary and Interpretation
All validation data should be compiled into a clear, concise summary table.
Validation Summary Table
| Validation Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
| Specificity | No interference at analyte RT; impurities are resolved. | No interferences observed; all degradation peaks resolved. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (mg/mL) | Covers 80-120% of test concentration. | 0.005 - 0.15 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (average) | Pass |
| Precision (Repeatability RSD%) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate RSD%) | ≤ 2.0% | 1.10% | Pass |
| LOD (mg/mL) | Report Value (S/N ≈ 3) | 0.0001 | Pass |
| LOQ (mg/mL) | Report Value (S/N ≈ 10) | 0.0003 | Pass |
Conclusion
This guide outlines a comprehensive and scientifically sound approach to the development and validation of an HPLC method for determining the purity of synthesized this compound. By grounding experimental choices in the physicochemical properties of the analyte and adhering to the rigorous framework of ICH Q2(R1), researchers can establish a self-validating system that produces trustworthy and reliable data. This level of analytical diligence is fundamental to ensuring the quality and safety of materials advancing through the drug development pipeline.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. moravek.com [moravek.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Biological Activity of 5-Chloro-Quinolinamines and Other Halogenated Analogues
Authored for Drug Development Professionals, Researchers, and Scientists
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Halogenation of this scaffold is a pivotal strategy for modulating physicochemical properties and enhancing biological activity. This guide provides an in-depth comparison of 5-chloro-substituted quinolinamines against other halogenated analogues, focusing on their antimicrobial and anticancer properties. We synthesize experimental data to elucidate structure-activity relationships (SAR), detail the underlying mechanisms of action, and provide robust, validated experimental protocols for researchers.
Introduction: The Strategic Role of Halogenation in Quinoline Bioactivity
The quinoline ring system is a "privileged structure" in drug discovery, found in natural products and synthetic drugs with a vast range of activities, including antimalarial, anticancer, and antimicrobial effects[1][2]. The introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a deliberate and powerful tool for lead optimization. Halogens modify a molecule's lipophilicity, electronic distribution, and metabolic stability, which can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets[3].
The 5-chloro substitution, in particular, has been identified as a key feature in several highly active compounds. This guide will dissect the performance of this specific substitution by comparing it directly with other halogenation patterns (e.g., 7-bromo, 5-chloro-7-iodo) to provide a clear, data-driven understanding of its role in shaping biological outcomes.
Comparative Antimicrobial & Antibiofilm Efficacy
Halogenated quinolines (HQs) have emerged as potent agents against drug-resistant bacteria, particularly for their rare ability to eradicate persistent, metabolically dormant bacterial biofilms, which are notoriously tolerant to conventional antibiotics[4][5].
Mechanism of Action: Eradicating Persister Cells
Unlike many antibiotics that target actively replicating cells, HQs can eliminate the "persister cells" housed within biofilms.[4] This capability is crucial for treating chronic infections associated with medical devices and implants.[4][6] While the exact mechanism is multifaceted, it is suggested that HQs do not operate primarily through the lytic destruction of bacterial membranes, as evidenced by their low hemolytic activity against red blood cells.[5] This points towards a more specific intracellular target or pathway disruption.
Experimental Data: 5-Chloro vs. Other Halogenated Quinolines
The position and identity of the halogen atom significantly impact the antimicrobial spectrum and potency. The following table summarizes Minimum Inhibitory Concentration (MIC) data for various halogenated 8-hydroxyquinolines against a panel of bacterial strains.
| Compound | Substitution | Target Organism | MIC (µM) | Reference |
| Cloxyquin | 5-Chloro | Listeria monocytogenes | 5.57 | [7][8] |
| Cloxyquin | 5-Chloro | Plesiomonas shigelloides | 11.14 | [7][8] |
| Cloxyquin | 5-Chloro | Mycobacterium tuberculosis | 0.062-0.25 µg/mL | [9] |
| 7-Bromo-8HQ | 7-Bromo | Gram-negative bacteria | High activity | [8] |
| Clioquinol | 5-Chloro, 7-Iodo | Gram-positive bacteria | 26.19 | [7] |
| 8-Hydroxyquinoline | Unsubstituted | S. aureus, E. faecalis | 3.44-13.78 | [7][8] |
Analysis of Structure-Activity Relationship (SAR):
-
Monohalogenation vs. Dihalogenation: The data shows that Cloxyquin (5-chloro) exhibits potent activity against specific pathogens like L. monocytogenes and M. tuberculosis.[7][8][9]
-
Impact of Halogen Position: The addition of a second halogen, as in Clioquinol (5-chloro-7-iodo), or changing the halogen to bromine at the 7-position, alters the activity spectrum, notably enhancing efficacy against Gram-negative bacteria.[8] This suggests that the 5-chloro substitution provides a strong baseline of activity that can be tuned by modifications at other positions.
-
Superiority over Parent Compound: All tested halogenated derivatives show a significant and often more targeted potency compared to the unsubstituted 8-hydroxyquinoline parent compound.[7][8]
Comparative Anticancer Activity
Certain halogenated quinolines have demonstrated significant promise as anticancer agents, operating through mechanisms distinct from traditional chemotherapy.
Mechanism of Action: Targeting the FoxM1 Oncogenic Pathway
A key mechanism identified for quinoline-based compounds like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and its analog Nitroxoline is the inhibition of the Fork head box M1 (FoxM1) transcription factor.[10] FoxM1 is highly upregulated in a majority of human cancers and plays a critical role in cell cycle progression, invasion, and metastasis.[10] These quinoline compounds are understood to function as proteasome inhibitors, which leads to the downstream downregulation of FoxM1 and its target genes, ultimately inducing apoptosis in cancer cells.[10]
Caption: Mechanism of anticancer action for halogenated quinolines.
Experimental Data: In Vitro Cytotoxicity
The cytotoxic effects of halogenated quinolines have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing potency.
| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Clioquinol | 5-Chloro, 7-Iodo | Cholangiocarcinoma (HuCCT1) | 2.84 | [10] |
| Clioquinol | 5-Chloro, 7-Iodo | Cholangiocarcinoma (Huh28) | 4.69 | [10] |
| Nitroxoline | 5-Nitro (non-halogen) | Cholangiocarcinoma (HuCCT1) | 3.69 | [10] |
| Nitroxoline | 5-Nitro (non-halogen) | Human cancer cells (general) | 5-10 fold lower than Clioquinol | [11] |
| o-chloro substituted 8HQ derivative | o-Chloro on phenyl ring | Human lung carcinoma (A-549) | 5.6 | [1] |
Analysis of Structure-Activity Relationship (SAR):
-
Halogen vs. Nitro Group: While the 5-chloro-7-iodo compound (Clioquinol) is potent, the 5-nitro analog (Nitroxoline) demonstrates even greater cytotoxicity in some studies, suggesting that the electron-withdrawing nature of the substituent at position 5 is critical.[10][11]
-
Ionophore Activity: A key mechanistic difference is that Clioquinol acts as a zinc ionophore, increasing intracellular zinc concentrations, while Nitroxoline does not.[11] This lack of zinc ionophore activity may reduce potential neurotoxicity, making the 5-nitro analog a potentially safer, more potent anticancer agent.[11]
-
Positional Importance: The presence of a chloro-substitution on a phenyl ring attached to the 8-hydroxyquinoline scaffold also confers potent anticancer activity, highlighting the versatility of chlorine placement in designing anticancer agents.[1]
Experimental Protocols: A Guide for Reproducible Research
To ensure scientific integrity, the protocols used to generate comparative data must be robust and well-validated. Below are detailed methodologies for key assays.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Causality and Rationale: This method is the gold standard for susceptibility testing. The use of serial dilutions allows for the precise determination of the minimum concentration that is effective, while the inclusion of positive (no drug) and negative (no bacteria) controls validates the experimental conditions and the viability of the microbial strain.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test quinolinamine in dimethyl sulfoxide (DMSO).
-
Plate Preparation: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of MHB to well 11 (positive control) and well 12 (negative control).
-
Serial Dilution: Add 100 µL of the compound stock solution to well 1 and mix. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard the final 50 µL from well 10.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Protocol 2: Cell Viability Measurement via MTT Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HuCCT1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated quinolinamine (prepared by serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The comparative analysis reveals that the 5-chloro substitution on the quinolinamine scaffold is a highly effective feature for conferring potent biological activity. In the antimicrobial realm, 5-chloro-8-hydroxyquinoline (Cloxyquin) shows remarkable efficacy against challenging pathogens like M. tuberculosis.[9] In anticancer applications, the 5-chloro-7-iodo derivative (Clioquinol) is a potent inhibitor of the FoxM1 pathway, though non-halogenated analogs like Nitroxoline may offer a superior therapeutic window by avoiding zinc ionophore activity.[10][11]
The structure-activity relationship is complex, where the biological outcome is a function of the type, position, and number of halogen substituents. Future research should focus on synthesizing novel derivatives with combined halogenation patterns (e.g., fluoro-chloro combinations) to optimize the balance between efficacy and toxicity, potentially leading to the development of next-generation therapeutics for infectious diseases and oncology.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 5. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloroquinolin-3-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Chloroquinolin-3-amine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural instruction to explain the scientific rationale behind each critical step, ensuring a culture of safety and regulatory adherence in the laboratory.
Foundational Principle: Hazard-First Assessment
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its proper handling is dictated by its toxicological and chemical properties. A review of its Safety Data Sheet (SDS) reveals a compound that demands respect and careful management.
The primary hazards associated with this compound are summarized below. This data, synthesized from authoritative sources, forms the basis for all subsequent handling and disposal decisions.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed. |
| Skin Irritation (Category 2) | Exclamation mark | Danger | H315: Causes skin irritation. |
| Serious Eye Irritation (Category 2A) | Exclamation mark | Danger | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation mark | Danger | H335: May cause respiratory irritation. |
Causality Insight: The categorization as "Acutely Toxic if Swallowed" is the most critical determinant for its disposal pathway. This classification prohibits disposal via standard laboratory drains or municipal sewer systems.[1][2] The presence of a halogen (chlorine) on the aromatic quinoline ring places it firmly in the category of halogenated organic waste , a distinct and regulated waste stream.[3] Mixing this with non-halogenated waste can lead to the formation of highly corrosive hydrochloric acid (HCl) during incineration, damaging equipment and releasing toxic emissions.[4]
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous preparation and an unwavering commitment to safety protocols.
Mandatory Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is non-negotiable when handling this compound, including its waste products and contaminated labware.
| Task | Required PPE | Scientific Rationale |
| Handling Solid Compound or Waste | Nitrile gloves (inspected prior to use), safety glasses with side shields or goggles, and a lab coat. | Prevents dermal contact, which can cause skin irritation (H315), and protects against accidental eye exposure (H319). |
| Weighing or Generating Dust | All of the above, plus use of a chemical fume hood or ventilated enclosure. | Mitigates the risk of inhaling dust, which can cause respiratory irritation (H335).[5] |
| Handling Solutions or Rinsate | All of the above. | Protects against splashes of solutions containing the dissolved compound. |
| Spill Cleanup | All of the above, plus consideration for respiratory protection depending on spill size. | Provides comprehensive protection during emergency response procedures. |
The Golden Rule: Waste Segregation
All waste materials contaminated with this compound must be segregated at the point of generation.[6] This is a cornerstone of compliant laboratory waste management.[1]
Do NOT mix with:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).
-
Aqueous waste (unless part of a specific neutralization protocol).
-
Solid non-hazardous waste (e.g., paper towels, weighing paper).
-
Sharps containers intended for non-hazardous materials.
Causality Insight: Segregation is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][7] It ensures that waste is sent to a facility capable of handling its specific hazards, protecting both environmental and human health.
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound, from initial accumulation to final pickup.
Caption: Disposal workflow for this compound.
Protocol Details:
-
Container Selection: Use a container made of a chemically compatible material (e.g., HDPE or glass) with a secure, leak-proof screw cap. The original manufacturer's bottle is often a suitable choice.[8][9] The container must be in good condition, free of cracks or residue on the outside.[9]
-
Labeling: Immediately upon adding the first quantity of waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EH&S) department.[8][9]
-
Contents: Clearly write the full chemical name, "this compound." Avoid abbreviations. If it is a solution, list all components with percentages.
-
Hazards: Check the boxes for "Toxic" and "Irritant."
-
-
Accumulation:
-
Solid Waste: Collect unadulterated solid this compound, as well as grossly contaminated items like weighing boats or gloves, in the designated container.
-
Solutions: Collect solutions where this compound is a solute in a designated liquid halogenated waste container.
-
Rinsate: When decontaminating glassware, perform a triple rinse with a suitable organic solvent (e.g., methanol or acetone). The first two rinses must be collected as hazardous halogenated waste.[2] The third rinse, if local regulations permit, may be managed differently, but collecting all three is the most conservative and recommended practice.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][10] This area must be at or near the point of generation and under the control of laboratory personnel.[10] The container should be placed within a secondary containment bin to prevent the spread of material in case of a leak.
-
Disposal Request: Once the container is full, or if the accumulation time limit set by your institution or regulations (e.g., 12 months for academic labs under Subpart K) is approaching, submit a chemical waste pickup request to your EH&S department or certified waste management contractor.[10][11]
Emergency Protocol: Spill Management
Accidents can happen. A prepared response is essential to mitigate exposure and environmental contamination.
References
- 1. danielshealth.com [danielshealth.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. iip.res.in [iip.res.in]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
